molecular formula C7H6ClNO2 B1358647 5-Chloro-3-methylpyridine-2-carboxylic acid CAS No. 886365-46-4

5-Chloro-3-methylpyridine-2-carboxylic acid

Cat. No.: B1358647
CAS No.: 886365-46-4
M. Wt: 171.58 g/mol
InChI Key: QQNDJNHLMAFNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNDJNHLMAFNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625392
Record name 5-Chloro-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-46-4
Record name 5-Chloro-3-methylpicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from 5-chloro-3-methylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid from its nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile. The primary method detailed is the hydrolysis of the nitrile group under basic conditions. This document outlines the experimental protocol, presents key quantitative data, and visualizes the chemical transformation and experimental workflow.

Reaction Principle

The conversion of 5-chloro-3-methylpyridine-2-carbonitrile to this compound is achieved through the hydrolysis of the nitrile functional group.[1][2][3] This reaction can be catalyzed by either acid or base, with basic hydrolysis being a common and effective method.[2][3] In the presence of a strong base like sodium hydroxide (NaOH), the nitrile is converted to a carboxylate salt, which is then protonated by the addition of an acid to yield the final carboxylic acid product.[3][4]

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

G reactant 5-Chloro-3-methylpyridine-2-carbonitrile product This compound reagents 1. NaOH, EtOH, H₂O 2. HCl reactant_img product_img reactant_img->product_img reagents G start Start reaction Reaction Setup: - 5-chloro-3-methylpicolinonitrile - EtOH - 5.0N NaOH start->reaction reflux Reflux at 90°C for 18h reaction->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate Reaction Mixture cool->concentrate dilute_acidify Dilute with Water & Acidify to pH 4 with 5N HCl concentrate->dilute_acidify filter Filter Precipitated Solid dilute_acidify->filter extract1 Extract Filtrate with EtOAc (2x) filter->extract1 combine_solids Combine All Solid Portions filter->combine_solids reacidify Re-acidify Aqueous Layer to pH 4 extract1->reacidify extract2 Extract Aqueous Layer with EtOAc (2x) reacidify->extract2 combine_dry Combine & Dry EtOAc Extracts extract2->combine_dry concentrate_final Concentrate EtOAc Extracts combine_dry->concentrate_final concentrate_final->combine_solids dry Dry in High Vacuum Oven (40°C, 12h) combine_solids->dry product Final Product: 5-Chloro-3-methylpicolinic acid dry->product

References

An In-depth Technical Guide to 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the carboxylic acid group, the chlorine atom, and the methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
CAS Number 886365-46-4[2][3]
Appearance Solid (predicted)[4]
Boiling Point 323.9 ± 37.0 °C (Predicted)[4]
Density 1.390 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.04 ± 0.37 (Predicted)[4]
Storage Temperature 2-8°C under inert gas[4]

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the hydrolysis of 5-chloro-3-methylpicolinonitrile.[1]

Synthesis of this compound from 5-Chloro-3-methylpicolinonitrile[1]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product 5-Chloro-3-methylpicolinonitrile 5-Chloro-3-methylpicolinonitrile 5-Chloro-3-methylpicolinonitrile->Intermediate NaOH, EtOH, 90°C, 18h Product 5-Chloro-3-methylpyridine- 2-carboxylic acid Intermediate->Product HCl (to pH 4)

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add a 5.0 M aqueous solution of sodium hydroxide (110 mL, 550 mmol).

  • Reflux: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.

  • Workup:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water.

    • Adjust the pH of the solution to 4 by the addition of 5 M hydrochloric acid.

    • Filter the resulting precipitate and set it aside.

    • Extract the filtrate with ethyl acetate (2x).

    • Re-acidify the aqueous layer to pH 4 with 5 M HCl and extract again with ethyl acetate (2x).

  • Purification: Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Drying: Dry the combined solid product in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.

Analytical Data

The following analytical data has been reported for this compound:

AnalysisResult
LC/MS (ESI+) m/z = 172.0 (M+H)⁺[1][2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1][2]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound.

However, the broader class of pyridine carboxylic acid derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[1][5] These activities are often attributed to the ability of the pyridine ring to engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can act as a hydrogen bond donor/acceptor and coordinate with metal ions in enzyme active sites.[1]

Derivatives of pyridine carboxylic acids have been investigated as:

  • Enzyme Inhibitors: Including inhibitors of cyclooxygenase (COX-1 and COX-2), IRAK4, and ASK1.[1]

  • Antimicrobial Agents: Some pyridine and pyrazine carboxylic acid isosteres have shown antimycobacterial activity.[6]

Due to the lack of specific data for this compound, a diagram of a specific signaling pathway cannot be provided at this time. Further research is required to elucidate its biological targets and mechanism of action.

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactants: 5-Chloro-3-methylpicolinonitrile, NaOH, EtOH B Reaction: Reflux at 90°C, 18h A->B C Concentration & Dilution B->C D Acidification (pH 4) & Precipitation C->D E Filtration & Extraction D->E F Drying & Concentration E->F G High Vacuum Drying F->G H LC/MS G->H I ¹H NMR G->I J Further Characterization (Melting Point, Solubility, etc.) G->J

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a readily synthesizable compound with potential for further chemical exploration. This guide provides foundational knowledge of its properties and synthesis. The lack of data on its biological activity highlights an opportunity for future research to uncover its potential applications in drug discovery and other scientific fields. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to investigate its biological profile.

References

1H NMR and 13C NMR spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chloro-3-methylpyridine-2-carboxylic acid. While extensive searches were conducted, specific experimental ¹³C NMR data for this compound could not be located in the available resources. This document details the experimental protocols for acquiring such data and presents the known ¹H NMR data in a structured format.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons within the molecule. The data, acquired using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent, is summarized below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.29broad singlet-1H, -COOH
8.41doublet1.761H, H-6
7.73doublet1.761H, H-4
2.75singlet-3H, -CH₃

This data corresponds to the structural assignment of the protons on the pyridine ring and the methyl and carboxylic acid functional groups.

Experimental Protocols

The following section outlines a detailed, generalized methodology for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps are recommended:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter, as this can negatively affect the spectral quality. Filtration through a small plug of glass wool may be necessary.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data on a modern spectrometer:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process can be performed manually or automatically.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Parameter Setup: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Initiate the acquisition process to collect the Free Induction Decay (FID).

  • Data Processing: The FID is then subjected to Fourier transformation to generate the NMR spectrum. This is followed by phase and baseline correction, and referencing of the chemical shifts. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0 ppm.

Visualizing Spectroscopic Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Correlation of ¹H NMR signals to the chemical structure.

G General NMR Experimental Workflow A Sample Preparation B Insert Sample into Magnet A->B C Lock & Shim B->C D Tune & Match Probe C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Process Data (FT, Phasing, etc.) F->G H Analyze Spectrum G->H

Caption: A generalized workflow for an NMR experiment.

Mass Spectrometry Analysis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its molecular properties, a generalized experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS), and a theoretical examination of its fragmentation patterns.

Compound Overview

This compound, with the chemical formula C₇H₆ClNO₂, has a molecular weight of 171.58 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups dictates its behavior in a mass spectrometer. The CAS number for this compound is 886365-46-4.[1][2][3][4]

Mass Spectrometric Data

Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be protonated, primarily at the pyridine nitrogen atom, to form the [M+H]⁺ ion.

Ion Description Theoretical m/z Observed m/z (ESI+)
[M+H]⁺172.03172.0[1]

M represents the neutral molecule.

Theoretical Fragmentation Pathway

A significant initial fragmentation step for protonated carboxylic acids is the loss of water (H₂O), resulting in an acylium ion.[5][6] Another common fragmentation is the loss of formic acid (HCOOH) or the sequential loss of water and carbon monoxide (CO).

Fragmentation_Pathway cluster_main Theoretical Fragmentation of [M+H]⁺ parent [C₇H₇ClNO₂]⁺ m/z = 172.0 frag1 Loss of H₂O [C₇H₅ClNO]⁺ m/z = 154.0 parent->frag1 - H₂O frag2 Loss of CO [C₆H₅ClN]⁺ m/z = 126.0 frag1->frag2 - CO frag3 Loss of Cl [C₆H₅N]⁺ m/z = 91.0 frag2->frag3 - Cl

Caption: Theoretical fragmentation pathway of protonated this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a generalized protocol for the analysis of this compound using LC-MS with an ESI source. This protocol is based on common practices for the analysis of small polar molecules.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and quantification.

  • Sample Matrix: For samples in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

4.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

4.3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Cone Gas Flow: 50-100 L/hr (Nitrogen).

  • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Acquisition Mode: Full scan mode (e.g., m/z 50-500) to detect the parent ion and potential fragment ions. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound can be visualized as a series of sequential steps from sample preparation to data interpretation.

Experimental_Workflow cluster_workflow LC-MS Analysis Workflow A Sample Preparation B LC Separation A->B C ESI Ionization (Positive Mode) B->C D Mass Analysis (Full Scan / SIM) C->D E Data Acquisition D->E F Data Processing & Interpretation E->F

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data on its fragmentation is limited, theoretical pathways can be postulated based on its chemical structure. The provided generalized LC-MS protocol serves as a starting point for method development for the identification and quantification of this compound. For definitive structural elucidation, further experiments, such as tandem mass spectrometry (MS/MS), would be required to generate and analyze specific fragment ions.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 5-Chloro-3-methylpyridine-2-carboxylic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted vibrational modes based on the analysis of its constituent functional groups: a carboxylic acid, a substituted pyridine ring, and a chloro-substituent. This document outlines the expected spectral features, provides detailed experimental protocols for sample analysis, and includes workflow diagrams for clarity.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to be complex, exhibiting characteristic absorption bands from the carboxylic acid group, the pyridine ring, the methyl group, and the carbon-chlorine bond. The presence of strong intermolecular hydrogen bonding, typical for carboxylic acids, is predicted to cause significant broadening of the O-H stretching vibration.

The following table summarizes the predicted key infrared absorption bands, their corresponding vibrational modes, and expected wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted IntensityNotes
3300 - 2500O-H stretchCarboxylic AcidStrong, very broadThis broadness is a hallmark of hydrogen-bonded carboxylic acid dimers.[1][2][3][4][5]
3100 - 3000C-H stretchAromatic (Pyridine Ring)Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
2980 - 2850C-H stretchMethyl GroupMediumAsymmetric and symmetric stretching of the C-H bonds in the methyl group.
1725 - 1680C=O stretchCarboxylic AcidStrong, sharpThe exact position can be influenced by conjugation with the pyridine ring.[1][3]
1610 - 1575C=C and C=N stretchPyridine RingMedium to StrongVibrations characteristic of the pyridine ring structure.
1520 - 1465C=C and C=N stretchPyridine RingMedium to StrongFurther characteristic vibrations of the pyridine ring.
1440 - 1395O-H bendCarboxylic AcidMediumIn-plane bending of the O-H group.[2]
1320 - 1210C-O stretchCarboxylic AcidStrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[2]
950 - 910O-H bendCarboxylic AcidMedium, broadOut-of-plane bending of the O-H group, often broadened by hydrogen bonding.[2]
850 - 550C-Cl stretchChloro-substituentMedium to StrongThe C-Cl stretching vibration in aromatic compounds typically falls in this region.

Experimental Protocols

To obtain an infrared spectrum of this compound, which is a solid at room temperature, two common methods are recommended: Potassium Bromide (KBr) pellet transmission spectroscopy and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven

  • Spatula and analytical balance

  • Sample of this compound

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours and cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region, which can interfere with the sample spectrum.[6]

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[7][8]

  • Grinding: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture gently at first to break up larger particles of the sample, then grind vigorously for several minutes until the mixture is a fine, homogeneous powder.[4] This reduces light scattering and ensures a uniform dispersion.

  • Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes.[6] The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded beforehand.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.[9][10]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric or instrumental absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[11]

  • Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.[11]

Visualizations

The following diagrams illustrate the logical workflows for the analysis and preparation of this compound for IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis start Obtain Solid Sample of This compound method_choice Choose Method start->method_choice kbr KBr Pellet Method method_choice->kbr Transmission atr ATR Method method_choice->atr Reflectance grind Grind Sample with Dry KBr kbr->grind place_on_atr Place Sample on ATR Crystal atr->place_on_atr press Press into Transparent Pellet grind->press acquire_sample Acquire Sample Spectrum press->acquire_sample apply_pressure Apply Pressure place_on_atr->apply_pressure apply_pressure->acquire_sample acquire_bg Acquire Background Spectrum acquire_bg->acquire_sample process Process Spectrum (Baseline Correction, etc.) acquire_sample->process interpret Interpret Spectrum process->interpret final_report Final Report interpret->final_report

Caption: Workflow for IR spectral analysis.

Functional_Group_Contribution cluster_groups Functional Groups cluster_bands Characteristic IR Bands molecule This compound cooh Carboxylic Acid (-COOH) molecule->cooh pyridine Substituted Pyridine Ring molecule->pyridine methyl Methyl Group (-CH3) molecule->methyl chloro Chloro Group (-Cl) molecule->chloro oh_stretch Broad O-H Stretch (3300-2500 cm⁻¹) cooh->oh_stretch co_stretch Strong C=O Stretch (1725-1680 cm⁻¹) cooh->co_stretch ring_vib Ring Vibrations (1610-1465 cm⁻¹) pyridine->ring_vib ch_stretch C-H Stretch (2980-2850 cm⁻¹) methyl->ch_stretch ccl_stretch C-Cl Stretch (850-550 cm⁻¹) chloro->ccl_stretch

Caption: Functional group contributions to the IR spectrum.

References

The Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a detailed overview of a key synthetic route for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. While the specific historical discovery and initial synthesis of this compound are not prominently documented in readily available literature, a well-established and high-yield synthetic protocol is presented here. This guide offers detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Chemical Properties and Identification

PropertyValueSource
CAS Number 886365-46-4[1][2][3][4]
Molecular Formula C₇H₆ClNO₂[5][3]
Molecular Weight 171.58 g/mol [5][3]
IUPAC Name This compound[1]
Synonyms 5-Chloro-3-methylpicolinic acid, 2-Carboxy-5-chloro-3-methylpyridine[3]
Physical Form Solid[1]
Storage Temperature Refrigerator, under inert gas (Nitrogen or Argon) at 2-8°C[1][3]

Synthesis via Hydrolysis of 5-Chloro-3-methylpicolinonitrile

A prevalent and effective method for the synthesis of this compound involves the hydrolysis of 5-chloro-3-methylpicolinonitrile. This procedure is notable for its high yield and straightforward workup.

Experimental Protocol

The synthesis begins with the reflux of 5-chloro-3-methylpicolinonitrile in the presence of sodium hydroxide and ethanol. The nitrile group is hydrolyzed to a carboxylate salt, which is then protonated by acidification to yield the final carboxylic acid.

Materials:

  • 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)

  • Ethanol (EtOH) (100 mL)

  • 5.0 N Sodium Hydroxide (NaOH) (110 mL, 550 mmol)

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • A solution of 5-chloro-3-methylpicolinonitrile in ethanol is prepared in a suitable reaction vessel.

  • 5.0 N sodium hydroxide is added to the solution.

  • The resulting mixture is heated to reflux at 90°C for 18 hours.

  • After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.

  • The concentrated mixture is diluted with water.

  • The pH of the solution is adjusted to 4 by the addition of 5 N HCl, leading to the precipitation of a solid.

  • The precipitated solid is collected by filtration and set aside.

  • The filtrate is extracted twice with ethyl acetate.

  • The aqueous layer is re-acidified to pH 4 with 5N HCl and extracted again twice with ethyl acetate.

  • All ethyl acetate extracts are combined, dried, and concentrated.

  • The solid obtained from the workup steps is combined with the initially filtered solid and dried in a high vacuum oven at 40°C for 12 hours.[5]

This process yields 5-chloro-3-methylpicolinic acid as the final product.[5]

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Final Product start 5-chloro-3-methylpicolinonitrile in Ethanol reflux Add 5.0N NaOH Reflux at 90°C for 18h start->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate Reaction Mixture cool->concentrate dilute Dilute with Water concentrate->dilute acidify Adjust pH to 4 with 5N HCl dilute->acidify precipitate Solid Precipitates acidify->precipitate filter Filter precipitate->filter solid1 Collected Solid filter->solid1 filtrate Filtrate filter->filtrate combine_solids Combine All Solids solid1->combine_solids extract1 Extract with EtOAc (2x) filtrate->extract1 reacidify Re-acidify Aqueous Layer to pH 4 extract1->reacidify extract2 Extract with EtOAc (2x) reacidify->extract2 combine_extracts Combine & Dry EtOAc Extracts extract2->combine_extracts concentrate_extracts Concentrate Extracts combine_extracts->concentrate_extracts solid2 Solid from Extracts concentrate_extracts->solid2 solid2->combine_solids dry Dry in High Vacuum Oven (40°C, 12h) combine_solids->dry final_product This compound dry->final_product

References

In-Depth Technical Guide: 5-Chloro-3-methylpicolinic Acid (CAS Number 886365-46-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpicolinic acid, identified by the CAS number 886365-46-4, is a heterocyclic carboxylic acid.[1][2][3][4] Structurally, it is a pyridine derivative characterized by a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position.[5] This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its significance in medicinal chemistry is highlighted by its use as a key intermediate in the synthesis of inhibitors targeting β-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.

Chemical Structure and Identification

The chemical structure and identity of 5-Chloro-3-methylpicolinic acid are well-defined by its systematic nomenclature and various chemical identifiers.

  • IUPAC Name: 5-chloro-3-methylpyridine-2-carboxylic acid[6]

  • Synonyms: 5-Chloro-3-methylpicolinic acid, 5-Chloro-3-methyl-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 5-chloro-3-methyl-[5]

  • Molecular Formula: C₇H₆ClNO₂[1][5]

  • Molecular Weight: 171.58 g/mol [1][5]

  • SMILES: CC1=C(C(=O)O)N=CC=C1Cl

  • InChI Key: QQNDJNHLMAFNJI-UHFFFAOYSA-N

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 5-Chloro-3-methylpicolinic acid is provided below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

PropertyValueSource
Physical Form White to off-white solidMultiple supplier catalogs
Molecular Weight 171.58 g/mol [1][5]
Boiling Point (Predicted) 323.9 ± 37.0 °C[5]
Density (Predicted) 1.390 ± 0.06 g/cm³[5]
pKa (Predicted) 3.04 ± 0.37[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5][7]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 5-Chloro-3-methylpicolinic acid has been reported.[1] The synthesis involves the hydrolysis of 5-chloro-3-methylpicolinonitrile.

Synthesis of 5-Chloro-3-methylpicolinic acid from 5-chloro-3-methylpicolinonitrile[1]

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5 N Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

Procedure:

  • A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) is prepared.

  • To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.

  • The resulting mixture is heated to reflux at 90°C for 18 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5 N HCl.

  • The precipitated solid is collected by filtration.

  • The filtrate is extracted with ethyl acetate (2x).

  • The aqueous layer is re-acidified to pH 4 with 5 N HCl and extracted again with ethyl acetate (2x).

  • The combined ethyl acetate extracts are dried and concentrated.

  • The solid obtained from all steps is combined and dried in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.

Expected Yield: 89%[1]

Characterization:

  • LC/MS (ESI+): m/z = 172.0 (M+H)⁺[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup cluster_product Final Product 5-chloro-3-methylpicolinonitrile 5-chloro-3-methylpicolinonitrile Hydrolysis Hydrolysis 5-chloro-3-methylpicolinonitrile->Hydrolysis Concentration Concentration Hydrolysis->Concentration NaOH_EtOH 1. NaOH, EtOH, 90°C NaOH_EtOH->Hydrolysis HCl 2. HCl (aq) HCl->Hydrolysis Acidification_Filtration Acidification & Filtration Concentration->Acidification_Filtration Extraction EtOAc Extraction Acidification_Filtration->Extraction Drying Drying Extraction->Drying Product 5-Chloro-3-methylpicolinic acid Drying->Product

Synthesis of 5-Chloro-3-methylpicolinic acid.

Biological and Pharmacological Relevance

The primary documented application of 5-Chloro-3-methylpicolinic acid is as a synthetic precursor in the development of inhibitors for β-secretase 1 (BACE1).

Role in BACE1 Inhibitor Synthesis

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ plaques in the brain is a hallmark of Alzheimer's disease. By inhibiting BACE1, the production of Aβ can be reduced, which is a major therapeutic strategy for the treatment of Alzheimer's disease. 5-Chloro-3-methylpicolinic acid has been utilized in the synthesis of various heterocyclic derivatives that have shown potent BACE1 inhibitory activity.

BACE1 and the Amyloid Cascade

The amyloid precursor protein (APP) can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, APP is first cleaved by BACE1, followed by γ-secretase, to produce Aβ peptides of varying lengths, most notably Aβ₄₀ and Aβ₄₂. The Aβ₄₂ isoform is particularly prone to aggregation and is considered more neurotoxic.

AmyloidPathway cluster_APP Amyloid Precursor Protein (APP) cluster_BACE1 BACE1 Cleavage cluster_gamma_secretase γ-Secretase Cleavage cluster_products Products cluster_pathology Pathology APP APP BACE1 BACE1 APP->BACE1 Amyloidogenic Pathway sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase gamma_secretase Ab Aβ peptides (Aβ₄₀, Aβ₄₂) gamma_secretase->Ab AICD AICD gamma_secretase->AICD C99->gamma_secretase Plaques Amyloid Plaques Ab->Plaques

The Amyloidogenic Pathway and the Role of BACE1.

There is no readily available information on the direct biological activity of 5-Chloro-3-methylpicolinic acid itself or detailed experimental protocols for its biological evaluation. Its utility is primarily as a synthetic intermediate.

Conclusion

5-Chloro-3-methylpicolinic acid (CAS 886365-46-4) is a valuable chemical intermediate with a well-defined structure and a documented synthetic route. Its principal application lies in the field of medicinal chemistry, particularly as a building block for the development of BACE1 inhibitors, which are promising therapeutic agents for Alzheimer's disease. While comprehensive experimental data on its physicochemical properties are not fully available, its synthetic utility is clearly established. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.

References

Technical Guide: Solubility of 5-Chloro-3-methylpyridine-2-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document provides a comprehensive overview of its expected solubility based on the physicochemical properties of structurally related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various common organic solvents. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.

Introduction

This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development. The molecular structure, featuring a pyridine ring, a carboxylic acid group, a chlorine atom, and a methyl group, dictates its polarity and potential for hydrogen bonding, which in turn governs its solubility profile.

Predicted Solubility Profile

Factors Influencing Solubility:

  • Polarity: The molecule possesses both polar (carboxylic acid, pyridine nitrogen, chlorine) and non-polar (methyl group, aromatic ring) regions, suggesting it will be most soluble in solvents of intermediate to high polarity.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[1]

  • pH: In protic solvents, the pH will significantly influence solubility. In acidic solutions, the pyridine nitrogen can be protonated, while in basic solutions, the carboxylic acid will be deprotonated, forming a salt. Both protonated and deprotonated forms are typically more soluble in aqueous media than the neutral molecule.[1]

Qualitative Solubility in Common Organic Solvents

Based on the principles discussed and data for similar compounds, a qualitative solubility profile for this compound is presented in Table 1. It is important to note that this is a predictive assessment and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately to Highly SolubleCapable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleHigh polarity can solvate the polar regions of the molecule.[2][3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to SolubleModerate polarity; THF is generally a better solvent than diethyl ether for polar compounds.[1]
Halogenated Dichloromethane, ChloroformSparingly SolubleLower polarity compared to protic and aprotic polar solvents.[1]
Aromatic TolueneSparingly SolublePrimarily non-polar interactions.[3]
Non-polar Hexane, HeptaneInsoluble"Like dissolves like" principle suggests poor solubility due to the polarity of the solute.[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and commonly used technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a temperature-controlled shaker.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is essential to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vial to rest at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be achieved in an oven at a temperature below the compound's decomposition point or using a rotary evaporator.

    • Once all the solvent has been removed, cool the vial in a desiccator and weigh it again.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the solid after evaporation.

    • Solubility can be expressed in various units, such as g/100 g solvent, g/L solvent, or mole fraction.

Experimental Workflow Diagram:

G A Preparation of Saturated Solution B Equilibration at Controlled Temperature A->B C Sample Withdrawal and Filtration B->C D Solvent Evaporation C->D E Mass Determination of Solute and Solvent D->E F Calculation of Solubility E->F

Figure 1: Gravimetric Method for Solubility Determination.

Alternative Experimental Method: UV-Vis Spectrophotometry

If the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region, UV-Vis spectrophotometry can be a rapid and accurate method for determining solubility.

Procedure Outline:

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a linear calibration curve.

  • Analyze the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Filter the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculate Concentration:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Logical Relationship for Method Selection:

G Start Determine Solubility? Chromophore Compound has UV-Vis Chromophore? Start->Chromophore Gravimetric Use Gravimetric Method Chromophore->Gravimetric No Solvent_Transparent Solvent is UV-Vis Transparent? Chromophore->Solvent_Transparent Yes UV_Vis Use UV-Vis Spectrophotometry Solvent_Transparent->Gravimetric No Solvent_Transparent->UV_Vis Yes

Figure 2: Decision workflow for selecting a solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the expected solubility of this compound and detailed methodologies for its quantitative determination. While a precise solubility dataset is not currently available in the literature, the information and protocols presented here offer a robust framework for researchers and professionals in the pharmaceutical field to conduct their own assessments. The experimental determination of this data is highly encouraged to facilitate more efficient process development and formulation design.

References

Molecular weight and formula of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-methylpyridine-2-carboxylic acid, a heterocyclic building block with applications in synthetic chemistry. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications as an intermediate in the development of agrochemicals and pharmaceuticals. Due to limited publicly available information on the specific biological activity of this compound, this guide focuses on its chemical characteristics and synthetic utility.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1][2]
CAS Number 886365-46-4[1][2][3]
Appearance Solid[4]
Boiling Point (Predicted) 323.9 ± 37.0 °C[2]
Density (Predicted) 1.390 ± 0.06 g/cm³[2]
pKa (Predicted) 3.04 ± 0.37[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile.

Experimental Protocol: Hydrolysis of 5-chloro-3-methylpicolinonitrile

This protocol is based on established laboratory procedures.[1]

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • A solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL) is prepared.

  • To this solution, 5.0 N NaOH (110 mL, 550 mmol) is added.

  • The resulting mixture is heated to reflux at 90°C for 18 hours.

  • After cooling to room temperature, the reaction mixture is concentrated to reduce the volume.

  • The concentrated mixture is diluted with water.

  • The pH of the solution is adjusted to 4 by the addition of 5 N HCl, which results in the precipitation of a solid.

  • The solid precipitate is collected by filtration.

  • The filtrate is extracted twice with ethyl acetate.

  • The aqueous layer is further acidified with 5 N HCl to a pH of 4 and extracted again with ethyl acetate twice.

  • All ethyl acetate extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated.

  • The solid obtained from the filtration and the concentrated extracts are combined and dried in a vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.

Expected Yield and Analytical Data:

  • Yield: Approximately 89%[1]

  • LC/MS (ESI+): m/z = 172.0 (M+H)[1]

  • ¹H NMR (400 MHz, CDCl₃): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]

Applications and Research Interest

Currently, the primary documented application of this compound is as a chemical intermediate.

  • Agrochemicals: Patent literature indicates its use as a building block in the synthesis of agrochemicals.[5] Specifically, it serves as a precursor for more complex molecules with potential herbicidal or fungicidal properties.[6]

  • Pharmaceutical Research: While direct biological activity data for this specific compound is scarce, the broader class of pyridine carboxylic acid derivatives is of significant interest in medicinal chemistry.[7][8] These scaffolds have been explored for a range of therapeutic areas, including the development of anti-inflammatory, and anti-cancer agents.[6][9] The structural motifs present in this compound make it a candidate for inclusion in compound libraries for screening against various biological targets.

Safety and Handling

Based on safety data sheets for structurally similar compounds, the following handling precautions are advised.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust and prevent contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the potential utility of this compound as a synthetic intermediate.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Process cluster_product Final Product start 5-Chloro-3-methylpyridine-2-carbonitrile hydrolysis Alkaline Hydrolysis (NaOH, EtOH, 90°C) start->hydrolysis Step 1 acidification Acidification (HCl, pH 4) hydrolysis->acidification Step 2 product This compound acidification->product Step 3

Caption: Synthesis workflow for this compound.

Application_Workflow cluster_derivatization Chemical Derivatization cluster_applications Potential Applications intermediate This compound modification Functional Group Modification (e.g., Amidation, Esterification) intermediate->modification agrochemicals Agrochemical Synthesis modification->agrochemicals pharmaceuticals Pharmaceutical Scaffolds modification->pharmaceuticals

Caption: Role as a versatile synthetic intermediate.

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its preparation. While its direct biological effects are not extensively documented in public literature, its utility as a precursor for agrochemical and potentially pharmaceutical compounds is evident. Further research into the biological activities of its derivatives could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

In-Depth Technical Guide: Predicted pKa of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the predicted pKa for 5-Chloro-3-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of readily available experimental data, this document focuses on computational predictions and the theoretical and experimental methodologies underpinning such values. We delve into the structural factors governing its acidity, detail common experimental protocols for pKa determination, and outline the workflows for computational prediction.

Predicted Acidity of this compound

While an experimentally determined pKa for this compound is not prominently available in the literature, computational predictions provide a reliable estimate. The predicted pKa for this compound, along with a structurally similar analog, is summarized below.

CompoundPredicted pKaPrediction Method
This compound3.04 ± 0.37Not Specified
5-Chloropyridine-2-carboxylic acid3.41 ± 0.10Not Specified
Table 1: Predicted pKa values for this compound and a related compound.

Theoretical Basis of Acidity

The acidity of this compound is a composite of the electronic effects exerted by its constituent functional groups and their positions on the pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This generally makes pyridine carboxylic acids more acidic than their benzoic acid counterparts. The lone pair of electrons on the nitrogen does not participate in the aromatic pi-system, allowing it to act as a base[1].

  • Carboxylic Acid Group: This is the primary acidic functional group, which deprotonates to form a resonance-stabilized carboxylate anion. The stability of this conjugate base is a key determinant of the overall acidity.

  • Chloro Substituent (at C5): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect further delocalizes the negative charge of the carboxylate anion, increasing its stability and thereby increasing the acidity (lowering the pKa) of the molecule.

  • Methyl Substituent (at C3): The methyl group is an electron-donating group through an inductive effect (+I). This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would typically decrease the acidity (increase the pKa).

The predicted pKa of approximately 3.04 suggests that the combined electron-withdrawing effects of the pyridine nitrogen and the chloro group dominate over the electron-donating effect of the methyl group, resulting in a relatively strong organic acid.

Computational Prediction of pKa

Computational chemistry offers powerful tools for estimating pKa values, which is particularly valuable when experimental determination is not feasible.[2][3][4] These methods can range from semi-empirical approaches to high-level quantum mechanical calculations.

Methodologies
  • Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), calculate the electronic structure of the molecule to determine the free energy change of the deprotonation reaction.[5][6] DFT has become a mainstay for pKa prediction, with various functionals and basis sets available to balance accuracy and computational cost.[6] Semi-empirical methods like PM6 offer a faster, albeit often less accurate, alternative.[7][8][9][10]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined pKa values for a training set of molecules.[11] These models can then be used to predict the pKa of new compounds.

  • Machine Learning: Modern approaches leverage machine learning algorithms trained on large datasets of chemical structures and their experimental pKa values to make rapid and often accurate predictions.[2][3][4]

General Workflow

The following diagram illustrates a generalized workflow for the computational prediction of pKa using quantum mechanical methods.

pKa_Prediction_Workflow cluster_input Input Stage cluster_calculation Calculation Stage cluster_output Output Stage mol_structure Define Molecular Structure (SMILES, 3D Coords) geom_opt Geometry Optimization (Protonated & Deprotonated) mol_structure->geom_opt QM Method (e.g., DFT) solvation Apply Solvation Model (e.g., SMD, CPCM) geom_opt->solvation energy_calc Calculate Free Energies (G_acid, G_base, G_proton) pka_calc Calculate pKa via Thermodynamic Cycle energy_calc->pka_calc ΔG = G_base + G_proton - G_acid solvation->energy_calc result Predicted pKa Value pka_calc->result pKa = ΔG / (2.303 RT) Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis calibrate Calibrate pH Meter setup Assemble Titration Cell (Stirrer, N2 Purge) calibrate->setup prep_sample Prepare Analyte Solution (with known concentration) prep_sample->setup prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH) titrate Add Titrant Aliquots & Record pH and Volume prep_titrant->titrate setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point (e.g., Derivative Plot) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence) find_ep->calc_pka result Experimental pKa calc_pka->result

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-3-methylpyridine-2-carboxylic acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-3-methylpyridine-2-carboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. The primary focus of this document is its application in the production of the blockbuster insecticide, Chlorantraniliprole. Detailed synthetic protocols, quantitative data, and mechanistic diagrams are provided to facilitate research and development in this field.

Introduction: The Role of this compound in Agrochemicals

This compound is a crucial building block in the synthesis of a new generation of insecticides, most notably the anthranilic diamide class. Its unique substitution pattern makes it an ideal precursor for creating complex molecules with high biological activity and selectivity. The most prominent agrochemical derived from this intermediate is Chlorantraniliprole, a potent insecticide with a novel mode of action.

Featured Agrochemical: Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide highly effective against a variety of chewing pests, particularly from the order Lepidoptera (moths and butterflies), as well as some species of Coleoptera (beetles), Diptera (flies), and Isoptera (termites). Its success is attributed to its high efficacy, low mammalian toxicity, and a unique mode of action that differentiates it from older classes of insecticides.[1]

Mode of Action: Ryanodine Receptor Modulation

Chlorantraniliprole exerts its insecticidal effect by targeting and activating the ryanodine receptors (RyRs) in insect muscle cells.[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.

The binding of Chlorantraniliprole to insect RyRs forces the channels to remain in a partially open state, leading to an uncontrolled and sustained release of internal calcium stores into the cytoplasm.[2] This disruption of calcium homeostasis results in impaired muscle regulation, leading to lethargy, paralysis, and ultimately, the death of the insect.[2] The high selectivity of Chlorantraniliprole for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile for non-target organisms.[3][4]

Chlorantraniliprole Mode of Action cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Nerve Impulse->Voltage-gated Ca2+ channel Activates Ca2+_in Ca2+ Voltage-gated Ca2+ channel->Ca2+_in Influx Vesicle Vesicles with Acetylcholine Ca2+_in->Vesicle Triggers release RyR Ryanodine Receptor (RyR) Vesicle->RyR Acetylcholine (Normal Signal) SR Sarcoplasmic Reticulum (SR) (Ca2+ store) Ca2+_release Ca2+ RyR->Ca2+_release Uncontrolled Release Ca2+_store Ca2+ Contraction Muscle Contraction -> Paralysis Ca2+_release->Contraction Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activates

Chlorantraniliprole's effect on insect muscle cells.

Synthesis of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is a convergent process that involves the preparation of two key intermediates, which are then coupled in the final step. This compound is a precursor to one of these essential building blocks.

Key Intermediates:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (derived from precursors related to this compound chemistry)

  • 2-amino-5-chloro-N,3-dimethylbenzamide

There are two primary pathways for the final coupling of these intermediates.

Chlorantraniliprole Synthesis Overview cluster_path1 Direct Amide Coupling cluster_path2 Benzoxazinone Intermediate Pathway Intermediate_A 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Coupling Amide Coupling (e.g., with methanesulfonyl chloride) Intermediate_A->Coupling Benzoxazinone_Formation Formation of Benzoxazinone Intermediate Intermediate_A->Benzoxazinone_Formation Intermediate_B 2-amino-5-chloro-N,3-dimethylbenzamide Intermediate_B->Coupling Chlorantraniliprole Chlorantraniliprole Coupling->Chlorantraniliprole Ring_Opening Ring Opening with Methylamine Benzoxazinone_Formation->Ring_Opening Ring_Opening->Chlorantraniliprole

References

Application Notes and Protocols: Preparation of 5-Chloro-3-methylpyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from the pyridine ring's ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which enhances binding affinity to targets like enzymes and receptors.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for many enzyme inhibitors.[1] Furthermore, the pyridine scaffold allows for straightforward chemical modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.[1]

This document provides detailed protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key building block for creating a diverse range of bioactive molecules for drug discovery and development.[3]

Synthesis of this compound

The primary route for synthesizing this compound involves the hydrolysis of the corresponding nitrile precursor, 5-chloro-3-methylpicolinonitrile.[4] This method is efficient, providing a high yield of the desired product.[4]

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

Procedure: [4]

  • To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).

  • Reflux the resulting mixture at 90°C for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture to reduce the volume.

  • Dilute the concentrated mixture with water.

  • Adjust the pH of the solution to 4 by the careful addition of 5 N HCl. A solid will precipitate.

  • Filter the precipitated solid and set it aside.

  • Extract the filtrate twice with ethyl acetate.

  • Re-acidify the aqueous layer to pH 4 with 5 N HCl and extract again with ethyl acetate twice.

  • Combine all the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Combine the solid obtained from this workup with the solid filtered in step 6.

  • Dry the combined solids in a high vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.

Data Presentation
ProductStarting MaterialYieldMolecular Weight ( g/mol )
5-chloro-3-methylpicolinic acid5-chloro-3-methylpicolinonitrile89%171.58

Table 1: Synthesis Yield of 5-Chloro-3-methylpicolinic acid. [4][5]

Analysis MethodResult
LC/MS (ESI+)m/z = 172.0 (M+H)
¹H NMR (400 MHz, CDCl₃)δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)

Table 2: Characterization Data for 5-Chloro-3-methylpicolinic acid. [4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-chloro-3-methylpicolinic acid.

Synthesis_Workflow node_start Start: 5-chloro-3-methylpicolinonitrile in EtOH node_reflux Add 5N NaOH Reflux at 90°C for 18h node_start->node_reflux node_workup1 Cool & Concentrate Dilute with Water node_reflux->node_workup1 node_acidify Acidify to pH 4 with 5N HCl node_workup1->node_acidify node_filter Filter Precipitate node_acidify->node_filter Solid node_extract Extract Filtrate with EtOAc node_acidify->node_extract Filtrate node_final_product Combine Solids & Dry Under Vacuum node_filter->node_final_product node_reacidify Re-acidify Aqueous Layer to pH 4 & Re-extract node_extract->node_reacidify node_combine_dry Combine & Dry EtOAc Extracts node_reacidify->node_combine_dry node_combine_dry->node_final_product node_end End Product: 5-chloro-3-methylpicolinic acid node_final_product->node_end Derivatization_Pathway core This compound amide Amide Derivatives (Amide Coupling) core->amide R-NH₂ ester Ester Derivatives (Esterification) core->ester R-OH heterocycle Heterocyclic Derivatives (e.g., via Hydrazide) core->heterocycle Hydrazine, then cyclization bio_screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) amide->bio_screening ester->bio_screening heterocycle->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar

References

Application Notes and Protocols: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The reaction of 5-Chloro-3-methylpyridine-2-carboxylic acid with thionyl chloride is outlined, providing a foundational protocol for obtaining the highly reactive acyl chloride. Furthermore, applications of this intermediate in the synthesis of bioactive carboxamides are discussed, with a focus on their potential therapeutic and agricultural uses.

Introduction

This compound and its derivatives are important building blocks in medicinal and agricultural chemistry. The conversion of the carboxylic acid to the corresponding acyl chloride is a critical activation step, enabling nucleophilic substitution reactions to form a variety of functional groups, most notably amides. The resulting 5-Chloro-3-methylpyridine-2-carboxamide scaffold is found in molecules with diverse biological activities, including potential antimycobacterial and herbicidal properties. This document serves as a comprehensive guide for the laboratory synthesis and application of these valuable compounds.

Reaction of this compound with Thionyl Chloride

The conversion of this compound to its acyl chloride derivative is typically achieved by reaction with thionyl chloride (SOCl₂). This reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of an excess of thionyl chloride is common to drive the reaction to completion, and it can also serve as the solvent.

Reaction Scheme:

G reactant This compound reagent + SOCl₂ (Thionyl chloride) reactant->reagent product 5-Chloro-3-methylpyridine-2-carbonyl chloride reagent->product side_products + SO₂ + HCl product->side_products

Caption: General reaction scheme for the formation of 5-Chloro-3-methylpyridine-2-carbonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride

This protocol describes a general procedure for the synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride from this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon) setup

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2.0-5.0 eq). The thionyl chloride can be used as the solvent, or an anhydrous solvent like toluene or dichloromethane can be added.

  • Heat the reaction mixture to reflux (typically 70-80 °C for thionyl chloride) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.

  • The resulting crude 5-Chloro-3-methylpyridine-2-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next synthetic step without further purification.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0171.58
Thionyl chloride2.0 - 5.0118.97

Note: The yield of the acyl chloride is often assumed to be quantitative and is carried forward to the next step without isolation.

Applications in Drug Development and Agrochemicals

5-Chloro-3-methylpyridine-2-carbonyl chloride is a versatile intermediate for the synthesis of various derivatives, particularly amides, which have shown promise in both pharmaceutical and agricultural applications.

Synthesis of Bioactive Amides

The acyl chloride readily reacts with primary and secondary amines to form the corresponding carboxamides. These compounds are of interest due to their potential biological activities. For instance, derivatives of 5-chloropyrazine-2-carboxamide have demonstrated antimycobacterial activity.[1] While the specific activity of 5-chloro-3-methylpyridine-2-carboxamides is an area for further investigation, the structural similarity suggests potential for similar applications.

Workflow for Amide Synthesis and Screening:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Further Development A This compound C 5-Chloro-3-methylpyridine-2-carbonyl chloride A->C SOCl₂ B Thionyl Chloride E 5-Chloro-3-methylpyridine-2-carboxamide Derivative C->E D Primary/Secondary Amine D->E F In vitro Assays (e.g., Antimicrobial, Herbicidal) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Testing H->I J Preclinical Development I->J

Caption: Workflow from synthesis to potential drug/agrochemical development.

Protocol 2: Synthesis of a Representative 5-Chloro-3-methylpyridine-2-carboxamide

This protocol outlines the reaction of in situ generated 5-Chloro-3-methylpyridine-2-carbonyl chloride with a primary amine.

Materials:

  • Crude 5-Chloro-3-methylpyridine-2-carbonyl chloride (from Protocol 1)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.5-2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography (for purification)

Procedure:

  • Dissolve the crude 5-Chloro-3-methylpyridine-2-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of 5-Chloro-3-methylpyridine-2-carbonyl chloride to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Quantitative Data for Amide Synthesis (Example):

ReactantMolar Eq.Molecular Weight ( g/mol )
5-Chloro-3-methylpyridine-2-carbonyl chloride1.0190.02
Representative Amine (e.g., Aniline)1.093.13
Triethylamine1.5101.19

Note: Yields for this type of reaction are typically in the range of 60-90%, depending on the amine used.

Conclusion

The reaction of this compound with thionyl chloride provides an efficient route to the corresponding acyl chloride, a key intermediate for the synthesis of a diverse range of derivatives. The protocols provided herein offer a solid foundation for researchers to produce these compounds and explore their potential applications in drug discovery and agrochemical development. The established biological activity of structurally related compounds underscores the potential of this chemical scaffold for identifying novel bioactive molecules.

References

Application Notes and Protocols for the Esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 5-Chloro-3-methylpyridine-2-carboxylic acid with a variety of alcohols, including primary, secondary, and tertiary examples. This compound and its ester derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below describe common and effective methods for preparing these esters, including Fischer esterification, a two-step acid chloride formation followed by esterification, and a coupling agent-mediated approach. This guide is intended to assist researchers in selecting and performing the most suitable esterification method for their specific needs, with a focus on reaction conditions, purification, and characterization of the resulting esters.

Introduction

This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that allows for further molecular elaboration and can modulate the compound's physicochemical properties. The choice of esterification method often depends on the steric hindrance of the alcohol and the sensitivity of the starting material to acidic or high-temperature conditions. This document details three robust methods for the esterification of this compound with methanol, ethanol, isopropanol, and tert-butanol, representing primary, secondary, and tertiary alcohols, respectively.

General Reaction Scheme & Mechanisms

The overall transformation is the reaction of this compound with an alcohol (R-OH) to form the corresponding ester and water.

General Reaction:

The mechanism of this transformation varies depending on the chosen method.

  • Fischer Esterification: This is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed is often removed.[1][2]

  • Acid Chloride Formation: This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol to form the ester. This method is often faster and not reversible.[3]

  • Coupling Agent-Mediated Esterification (Steglich Esterification): This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). This approach is generally mild and suitable for substrates that are sensitive to acidic conditions.[3]

Experimental Protocols

Raw Materials
  • This compound (CAS: 886365-46-4)[4]

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Isopropanol (anhydrous)

  • tert-Butanol

  • Sulfuric acid (concentrated)

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Toluene (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Synthesis of Starting Material: this compound can be synthesized from 5-chloro-3-methylpicolinonitrile. In a typical procedure, 5-chloro-3-methylpicolinonitrile is refluxed with a solution of sodium hydroxide in ethanol. After an acidic workup, 5-chloro-3-methylpicolinic acid is obtained with a yield of approximately 89%.[5]

Protocol 1: Fischer Esterification

This protocol is most effective for primary and secondary alcohols.

Procedure for Methyl, Ethyl, and Isopropyl Esters:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol, or isopropanol) to act as both the reactant and the solvent (10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Fischer_Esterification start Start reactants Combine Acid, Alcohol (excess), & H₂SO₄ (cat.) start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool, Remove Alcohol, EtOAc Extraction, NaHCO₃ Wash monitor->workup purify Dry, Concentrate, & Purify by Chromatography workup->purify product Final Ester purify->product

Caption: General workflow for Fischer Esterification.

Protocol 2: Two-Step Esterification via Acid Chloride

This method is generally applicable to all types of alcohols and is often faster than Fischer esterification.

Step A: Synthesis of 5-Chloro-3-methylpyridine-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous dichloromethane or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution and TLC analysis.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step B: Esterification with Alcohol

  • Dissolve the crude acid chloride from Step A in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of the desired alcohol (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Acid_Chloride_Esterification cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Esterification start_A Acid + SOCl₂ reflux_A Reflux start_A->reflux_A concentrate_A Concentrate reflux_A->concentrate_A acid_chloride Crude Acid Chloride concentrate_A->acid_chloride dissolve_B Dissolve Acid Chloride in DCM acid_chloride->dissolve_B add_alcohol Add Alcohol + Base at 0 °C dissolve_B->add_alcohol react_B Stir at RT add_alcohol->react_B workup_B Aqueous Workup react_B->workup_B purify_B Purify workup_B->purify_B product_B Final Ester purify_B->product_B

Caption: Workflow for two-step esterification.

Protocol 3: Steglich Esterification

This protocol is particularly useful for sterically hindered alcohols like tert-butanol and for acid-sensitive substrates.

Procedure for tert-Butyl Ester:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl and then with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Steglich_Esterification start Start reactants Combine Acid, Alcohol, DMAP in DCM at 0 °C start->reactants add_dcc Add DCC Solution reactants->add_dcc stir Stir at RT add_dcc->stir filter_dcu Filter DCU stir->filter_dcu workup Aqueous Workup filter_dcu->workup purify Purify by Chromatography workup->purify product Final Ester purify->product

Caption: General workflow for Steglich Esterification.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the esterification of this compound with different alcohols using the protocols described above. The data is compiled based on general principles of esterification and examples from related pyridine carboxylic acids. Actual results may vary.

Alcohol (R-OH)Ester Product NameMethodTypical Reaction TimeExpected YieldNotes
MethanolMethyl 5-chloro-3-methylpyridine-2-carboxylateFischer4-8 hours85-95%A large excess of methanol is used.
EthanolEthyl 5-chloro-3-methylpyridine-2-carboxylateFischer6-12 hours80-90%Reaction may be slightly slower than with methanol.
IsopropanolIsopropyl 5-chloro-3-methylpyridine-2-carboxylateFischer12-24 hours60-75%Lower yield due to increased steric hindrance. The acid chloride method may provide a better yield.
tert-Butanoltert-Butyl 5-chloro-3-methylpyridine-2-carboxylateSteglich12-24 hours40-60%Fischer esterification is generally not effective. The Steglich method is preferred.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reactionInsufficient catalyst, low temperature, presence of waterIncrease catalyst amount, increase temperature (within limits to avoid degradation), ensure anhydrous conditions.
Incomplete reactionEquilibrium reached (Fischer), insufficient reaction timeUse a larger excess of alcohol, remove water (Dean-Stark trap), or increase reaction time. Consider a non-equilibrium method.
Formation of side productsDecarboxylation at high temperaturesUse milder reaction conditions (lower temperature, coupling agents).
Difficulty in purificationCo-elution of product and starting materialOptimize chromatography conditions (solvent system, gradient). Ensure complete reaction to consume starting material.

Conclusion

The esterification of this compound can be successfully achieved using several methods. The choice of protocol should be guided by the nature of the alcohol being used. For simple primary and secondary alcohols, the classic Fischer esterification provides a cost-effective and straightforward approach. For more challenging, sterically hindered alcohols like tert-butanol, or for acid-sensitive substrates, the milder conditions of the Steglich esterification are more suitable. The two-step acid chloride method offers a versatile and generally high-yielding alternative for all types of alcohols. The protocols and data presented here serve as a comprehensive guide for researchers to synthesize a range of 5-Chloro-3-methylpyridine-2-carboxylate esters for applications in drug discovery and development.

References

Amide Coupling Reactions Using 5-Chloro-3-methylpyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 5-Chloro-3-methylpyridine-2-carboxylic acid in amide coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyridine-2-carboxamide moiety in a wide range of biologically active compounds. The protocols outlined below cover common coupling methods and provide a starting point for the synthesis of diverse amide libraries for drug discovery and development.

Introduction

This compound is a substituted picolinic acid derivative that serves as a valuable precursor for the synthesis of complex organic molecules. The formation of an amide bond by coupling this carboxylic acid with a primary or secondary amine is a key transformation for accessing a variety of compounds with potential therapeutic applications. Amides derived from this scaffold have been investigated as C5aR antagonists and BACE inhibitors, highlighting their relevance in drug discovery programs targeting inflammatory diseases and neurodegenerative disorders.

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. This document details protocols using common uronium/aminium-based and carbodiimide-based coupling agents.

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes various reaction conditions for the amide coupling of this compound with different amine substrates. This data is intended to serve as a guide for reaction optimization.

Amine SubstrateCoupling ReagentBaseSolvent(s)Time (h)Temp. (°C)Yield (%)
N-(3-tert-butylphenyl)-2-phenylpiperidine-3-carboxamideHCTUDIPEADMF2RTN/A
(1r,4r)-4-methoxycyclohexan-1-amineEDCI·HCl-DCM/DMF/THF0.5 (activation) + reaction time0 to RTN/A
General Primary/Secondary AmineHATUDIPEADMF1-4RTTypical >80%
General Primary/Secondary AmineDCC-DCM or DMF2-12RTTypical 60-95%

N/A: Not explicitly reported in the source material. RT: Room Temperature.

Experimental Protocols

Protocol 1: Amide Coupling using HCTU

This protocol is adapted from the synthesis of C5aR antagonists.

Materials:

  • This compound

  • Amine of interest (e.g., N-(3-tert-butylphenyl)-2-phenylpiperidine-3-carboxamide)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) and the desired amine (1.0 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution at room temperature.

  • Add HCTU (1.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDCI

This protocol is a general procedure adapted from the synthesis of BACE inhibitors.

Materials:

  • This compound

  • Amine of interest (e.g., (1r,4r)-4-methoxycyclohexan-1-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a clean, dry reaction vessel, prepare a slurry of this compound (1.1 eq.) in a mixture of anhydrous DCM, DMF, and THF.

  • Add EDCI·HCl (1.2 eq.) to the slurry.

  • Stir the mixture for approximately 20-30 minutes at room temperature under an inert atmosphere (e.g., argon) to activate the carboxylic acid.

  • In a separate reaction vessel, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM).

  • Cool the amine solution to 0 °C using an ice bath.

  • Slowly add the pre-activated acid solution to the cold amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Carboxylic_Acid 5-Chloro-3-methylpyridine- 2-carboxylic acid Activation Activation with Coupling Reagent (e.g., HCTU, EDCI) & Base Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Carboxylic_Acid_Activation Carboxylic_Acid 5-Chloro-3-methylpyridine- 2-carboxylic acid Activated_Intermediate Activated Ester Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., Carbodiimide, Uronium Salt) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct (e.g., Urea) Activated_Intermediate->Byproduct Amine R1-NH-R2

Caption: Activation of carboxylic acid for amide coupling.

Signaling Pathways and Applications

Amide derivatives of this compound are primarily of interest for their potential as modulators of specific biological pathways implicated in disease. For professionals in drug development, understanding the target and mechanism of action is crucial.

  • Complement C5a Receptor (C5aR) Antagonism: The complement system is a part of the innate immune system, and its overactivation can lead to inflammation and tissue damage. The C5a peptide is a potent pro-inflammatory mediator that signals through the C5a receptor. Antagonists of C5aR can block this signaling and are being investigated for the treatment of a wide range of inflammatory conditions, including sepsis, rheumatoid arthritis, and autoimmune diseases. The synthesis of novel amide derivatives using this compound provides a route to new chemical entities with potential C5aR antagonistic activity.

  • Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's disease patients. Inhibiting BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. The development of potent and selective BACE1 inhibitors is an active area of research, and novel pyridine-2-carboxamides are being explored for this purpose.

The logical relationship for the drug discovery application of these compounds can be visualized as follows:

Drug_Discovery_Logic Start 5-Chloro-3-methylpyridine- 2-carboxylic acid Coupling Amide Coupling with Diverse Amines Start->Coupling Library Library of Novel Pyridine-2-carboxamides Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow for pyridine-2-carboxamides.

Decarboxylation of 5-Chloro-3-methylpyridine-2-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Decarboxylation of 5-Chloro-3-methylpyridine-2-carboxylic Acid

Introduction

The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is a fundamental chemical transformation for the synthesis of pyridine derivatives. The resulting pyridine scaffolds are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] 5-Chloro-3-methylpyridine, the product of the decarboxylation of this compound, is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs) and specialized pesticides.[2][3] This document provides a detailed overview of the reaction mechanism, factors influencing the reaction, and detailed protocols for conducting the decarboxylation.

Reaction Mechanism

The thermal decarboxylation of pyridine-2-carboxylic acids typically proceeds through a mechanism first described by Hammick.[4] The reaction is thought to involve a zwitterionic form of the acid, which, upon heating, loses carbon dioxide to form a reactive ylide or carbene intermediate.[5][6] This intermediate is then rapidly protonated by a proton source in the reaction medium (such as the carboxylic acid starting material or a solvent) to yield the final decarboxylated pyridine product. The presence of the nitrogen atom adjacent to the carboxyl group is critical for this mechanism and explains why picolinic acids decarboxylate more readily than their isomers (nicotinic and isonicotinic acids).[6][7] Both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the rate of decarboxylation in the acid form, likely due to steric hindrance that pushes the carboxyl group out of coplanarity with the pyridine ring, weakening the C-C bond.[5][8]

G Start 5-Chloro-3-methylpyridine- 2-carboxylic Acid Zwitterion Zwitterion Intermediate Start->Zwitterion Intramolecular proton transfer Ylide Hammick Intermediate (Ylide/Carbene) Zwitterion->Ylide Heat (Δ) - CO₂ CO2 CO₂ Zwitterion->CO2 Product 5-Chloro-3-methylpyridine Ylide->Product Protonation (+H⁺)

Caption: Hammick mechanism for decarboxylation.

Quantitative Data Summary

CompoundCatalyst/SolventTemperature (°C)Key FindingsReference
Picolinic Acid & 3-Substituted DerivativesAqueous Buffer95 - 150Both electron-withdrawing and electron-releasing 3-substituents accelerate decarboxylation of the acid form.[5][8]
2-Nitrobenzoic AcidCuBr / TMEDA in NMP100Rapid decarboxylation (12 h) at a significantly lower temperature compared to uncatalyzed reactions.[9]
2-Methoxybenzoic AcidCuBr / TMEDA in NMP140High yield (75%) in a short reaction time (15 min).[9]
2-Pyridinecarboxylic AcidEthylene Glycol134Serves as a baseline for comparing rates of substituted derivatives.[5]
Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)Aqueous Buffer95Decarboxylates over 500 times faster than picolinic acid.[7]

Experimental Protocols

Two primary methods for the decarboxylation of this compound are presented: a thermal method and a copper-catalyzed method, which may proceed under milder conditions.

Protocol 1: Thermal Decarboxylation

This protocol relies on high temperatures to induce decarboxylation in a high-boiling point solvent.

Materials:

  • This compound (CAS: 886365-46-4)

  • Quinoline or Dowtherm A (high-boiling solvent)

  • Toluene

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser, thermometer, and a stopper. Place a magnetic stir bar in the flask. Ensure the setup is in a well-ventilated fume hood.

  • Reaction:

    • To the flask, add this compound (1.0 eq).

    • Add a high-boiling solvent such as quinoline (approx. 5-10 mL per gram of starting material).

    • Begin stirring and heat the mixture to 180-200°C.

    • Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). The reaction progress can also be tracked by taking small aliquots and analyzing them via TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the dark mixture with toluene (or another suitable organic solvent like ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 3M HCl (to remove quinoline), water, and saturated NaHCO₃ solution (to remove any unreacted acid).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 5-chloro-3-methylpyridine can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Copper-Catalyzed Decarboxylation

The use of a copper catalyst can often lower the required reaction temperature and shorten the reaction time.[9][10]

Materials:

  • This compound

  • Copper(I) Bromide (CuBr) or Copper(I) Oxide (Cu₂O)

  • Tetramethylethylenediamine (TMEDA) or 1,10-Phenanthroline (ligand)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Setup: Place a stir bar in a Schlenk flask and dry it under vacuum with a heat gun. Backfill with an inert gas (Nitrogen or Argon).

  • Reaction:

    • Under the inert atmosphere, add this compound (1.0 eq), CuBr (0.05 - 0.10 eq), and the ligand (e.g., TMEDA, 0.10 - 0.20 eq).

    • Add anhydrous NMP as the solvent (approx. 5-10 mL per gram of starting material).

    • Seal the flask and heat the mixture with vigorous stirring to 120-150°C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash them with water and then brine to remove the NMP and copper salts.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or vacuum distillation.

G A Reaction Setup (Flask, Condenser, Stirrer) B Add Reactants (Substituted Acid, Solvent, Catalyst) A->B C Heat Reaction Mixture (120-200°C) B->C D Monitor Progress (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F Cool to Room Temperature E->F Yes G Aqueous Workup (Extraction & Washes) F->G H Dry & Concentrate (MgSO₄, Rotary Evaporator) G->H I Purification (Distillation or Chromatography) H->I J Characterization (NMR, MS) I->J

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with 5-Chloro-3-methylpyridine-2-carboxylic acid. This versatile building block offers two primary reactive sites for carbon-carbon bond formation: the chloro-substituent at the 5-position and the carboxylic acid at the 2-position. The choice of reaction conditions dictates the selective functionalization at either of these positions, enabling the synthesis of a diverse range of biaryl and heteroaryl compounds crucial for drug discovery and development.

Introduction to Suzuki Coupling with this compound

This compound is a valuable substrate in medicinal chemistry, allowing for the strategic introduction of various molecular fragments. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, or in some cases, a carboxylic acid.[1][2] This reaction is favored in pharmaceutical research due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]

For this compound, two primary Suzuki coupling strategies can be employed:

  • Standard Suzuki-Miyaura Coupling: This reaction proceeds at the C-Cl bond on the pyridine ring. The carboxylic acid group typically remains intact under these conditions, yielding a biaryl pyridine-2-carboxylic acid derivative. This pathway is ideal for building molecular complexity while retaining the carboxylic acid moiety for further functionalization or for its role in biological interactions.

  • Decarbonylative Suzuki-Miyaura Coupling: This more specialized variant of the Suzuki reaction targets the carboxylic acid group.[4] In this transformation, the carboxylic acid is extruded as carbon monoxide, and a new carbon-carbon bond is formed at the 2-position of the pyridine ring. This method provides a direct route to 5-chloro-3-methyl-2-arylpyridines from the parent carboxylic acid.[4]

The choice between these two pathways depends on the desired final product and the strategic design of the synthetic route. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity for the intended transformation.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for both standard and decarbonylative Suzuki coupling reactions involving substrates similar to this compound. These conditions can serve as a starting point for optimization.

Table 1: Typical Conditions for Standard Suzuki-Miyaura Coupling of Chloropyridines

ComponentExample Reagents/ConditionsRoleReference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst Precursor[1][5][6]
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃Stabilizes and activates the catalyst[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaO-t-BuActivates the boronic acid[5][8]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol boronate estersCoupling Partner[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFReaction Medium[5][9]
Temperature 80-120 °CTo drive the reaction to completion[3][5]
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation[10]

Table 2: Typical Conditions for Decarbonylative Suzuki-Miyaura Coupling of Pyridine Carboxylic Acids

ComponentExample Reagents/ConditionsRoleReference
Palladium Catalyst Pd(OAc)₂Catalyst Precursor[4]
Ligand L6 (specific phosphine ligand from reference)Essential for catalytic activity[4]
Base Et₃N (Triethylamine)Base[4]
Activator Piv₂O (Pivalic anhydride)Activates the carboxylic acid[4]
Boronic Acid Arylboronic acidsCoupling Partner[4]
Solvent 1,4-DioxaneReaction Medium[4]
Temperature 160 °CHigh temperature required for decarbonylation[4]
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation[4]

Mandatory Visualizations

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout RX_in [label="R¹-X\n(Aryl Halide)", shape=none, fontcolor="#202124"]; Boronic_in [label="R²-B(OR)₂\n(Boronic Acid/Ester)\n+ Base", shape=none, fontcolor="#202124"]; Product_out [label="R¹-R²\n(Product)", shape=none, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [label=""]; Transmetal -> PdII_Biaryl [label=""]; PdII_Biaryl -> RedElim [label=""]; RedElim -> Pd0 [label=""];

RX_in -> OxAdd [style=dashed, arrowhead=vee, color="#5F6368"]; Boronic_in -> Transmetal [style=dashed, arrowhead=vee, color="#5F6368"]; RedElim -> Product_out [style=dashed, arrowhead=vee, color="#5F6368"]; } dot Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: This compound, Boronic Acid, Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar substrates.[5][10] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific combination of reactants.

Protocol 1: Standard Suzuki-Miyaura Coupling at the 5-Chloro Position

This protocol aims to couple a boronic acid at the 5-position, leaving the carboxylic acid group intact.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base (2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methylpyridine-2-carboxylic acid.

Protocol 2: Decarbonylative Suzuki-Miyaura Coupling at the 2-Carboxylic Acid Position

This protocol is adapted from methodologies for the decarbonylative coupling of heterocyclic carboxylic acids and aims to replace the carboxylic acid group with an aryl group.[4]

Materials:

  • This compound

  • Arylboronic acid (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Phosphine ligand (e.g., L6 as described in reference[4]) (5 mol%)

  • Pivalic anhydride (Piv₂O) (2.0 equivalents)

  • Triethylamine (Et₃N) (1.75 equivalents)

  • Boric acid (H₃BO₃) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel suitable for high temperatures (e.g., sealed tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, sealed reaction tube, combine this compound (1.0 eq.), the arylboronic acid (2.0 eq.), pivalic anhydride (2.0 eq.), palladium(II) acetate (0.10 eq.), the phosphine ligand (0.05 eq.), and boric acid (2.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.20 M), followed by the addition of triethylamine (1.75 eq.) via syringe.

  • Reaction: Securely seal the reaction tube and place it in a preheated oil bath at 160 °C. Stir for 15 hours.

  • Monitoring: After the reaction time, cool the mixture and check for completion using TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Extraction: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-methylpyridine.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary synthesis route described herein is the hydrolysis of 5-chloro-3-methylpicolinonitrile. This protocol includes a thorough description of the experimental procedure, safety precautions, and characterization data. Additionally, an overview of a potential alternative synthesis pathway is discussed. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the researcher through the process.

Introduction

This compound is a substituted picolinic acid derivative. Picolinic acids and their analogs are important synthons in medicinal chemistry and materials science due to their ability to act as bidentate ligands and their prevalence in biologically active molecules. The title compound serves as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and crop protection. The protocol outlined below describes a reliable and high-yielding method for its preparation in a laboratory setting.

Chemical Profile and Characterization Data

PropertyValue
IUPAC Name This compound
Synonyms 5-Chloro-3-methylpicolinic acid
CAS Number 886365-46-4
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Solid (predicted)
Melting Point Not experimentally determined. Similar pyridine carboxylic acids have melting points in the range of 100-200 °C.
Boiling Point 323.9±37.0 °C (Predicted)[1]
Density 1.390±0.06 g/cm³ (Predicted)[1]
pKa 3.04±0.37 (Predicted)[1]
¹H NMR (400 MHz, CDCl₃) δ 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[2]
¹³C NMR Not experimentally determined. Expected peaks for aromatic carbons (120-150 ppm), methyl carbon (15-25 ppm), and carboxylic acid carbon (160-185 ppm).[3][4][5]
IR Spectroscopy Not experimentally determined. Expected characteristic absorptions: O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (1700-1730 cm⁻¹), C-Cl stretch (600-800 cm⁻¹).[6]
Mass Spectrometry LC/MS (ESI+) m/z = 172.0 (M+H)[2]

Experimental Protocol: Hydrolysis of 5-Chloro-3-methylpicolinonitrile

This protocol is adapted from a literature procedure with a reported yield of 89%.[2]

Materials and Reagents
  • 5-Chloro-3-methylpicolinonitrile (CAS: 156072-84-3)

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5.0 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • pH meter or pH paper

  • High vacuum oven

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol.

  • Hydrolysis: To the stirred solution, add 5.0 N sodium hydroxide solution (approx. 3.5 eq). Heat the resulting mixture to reflux (approximately 90 °C) and maintain for 18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: a. After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator to remove the ethanol. b. Dilute the residue with deionized water. c. Carefully adjust the pH of the aqueous solution to 4 by the dropwise addition of 5.0 N hydrochloric acid. A precipitate should form. d. Isolate the precipitated solid by vacuum filtration and set it aside. e. Transfer the filtrate to a separatory funnel and extract twice with ethyl acetate. f. Re-acidify the aqueous layer to pH 4 with 5.0 N HCl and perform two more extractions with ethyl acetate. g. Combine all the ethyl acetate extracts.

  • Purification and Drying: a. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. Combine this crude product with the solid that was initially filtered. d. Dry the combined solids in a high vacuum oven at 40 °C for 12 hours to obtain the final product, this compound.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-Chloro-3-methylpicolinonitrile in Ethanol reagents Add 5.0 N NaOH start->reagents reflux Reflux at 90°C for 18h reagents->reflux concentrate Concentrate to remove EtOH reflux->concentrate dilute Dilute with Water concentrate->dilute acidify Acidify to pH 4 with 5.0 N HCl dilute->acidify filter Filter Precipitate acidify->filter extract Extract Filtrate with EtOAc acidify->extract combine Combine Solid and Extracts filter->combine reacidify Re-acidify and Extract Again extract->reacidify reacidify->combine dry_org Dry Combined Organic Extracts combine->dry_org concentrate_final Concentrate Dried Extracts dry_org->concentrate_final dry_final Dry in Vacuum Oven at 40°C concentrate_final->dry_final product This compound dry_final->product AlternativeRoute Alternative Synthesis Pathway Overview start 2-Chloro-3-methylpyridine nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 2-Chloro-3-methyl-5-nitropyridine nitration->intermediate1 cyanation Cyanation (e.g., Pd-catalyzed) intermediate1->cyanation intermediate2 5-Nitro-3-methylpyridine-2-carbonitrile cyanation->intermediate2 hydrolysis Hydrolysis (NaOH, then HCl) intermediate2->hydrolysis reduction Reduction of Nitro Group (e.g., H₂, Pd/C) hydrolysis->reduction final_product 5-Amino-3-methylpyridine-2-carboxylic acid reduction->final_product

References

Handling and storage guidelines for 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and drug development. Its proper handling and storage are critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the safe handling, storage, and stability assessment of this compound.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on available safety data sheets and general best practices for handling chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times in the laboratory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from spills.
Respiratory Use in a well-ventilated area or under a fume hood.Avoids inhalation of dust or vapors.[1][2]
General Handling Guidelines
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined in Section 3.0.

  • Dust Formation: Avoid generating dust when handling the solid form of the compound.[3] Use appropriate weighing and transfer techniques to minimize airborne particles.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[1][4]

Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two to four cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response

In case of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for chemical waste disposal.[6] Avoid generating dust.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of this compound.

Storage ParameterRecommendation
Temperature Store in a cool, dry place.[2] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[7] For long-term storage, refrigeration is advisable.
Container Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]
Ventilation Store in a well-ventilated area.[3][4][5]
Incompatibilities Store away from strong oxidizing agents, reducing agents, strong bases, and strong acids.[3]

Experimental Protocols

The following are generalized protocols for assessing the key stability and solubility parameters of this compound. These should be adapted as needed based on specific experimental requirements.

Protocol: Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of water to each vial.

  • Securely cap the vials and place them in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring that solid material remains.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a known volume of water.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in mg/mL or mol/L.

Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas (e.g., nitrogen at 20-50 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Protocol: Hydrolytic Stability Assessment

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a suitable column and detector

  • Temperature-controlled incubator

Procedure:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike a small volume of the stock solution into the different pH buffer solutions to achieve a known final concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound.

  • Plot the concentration of the compound as a function of time for each pH condition.

  • Calculate the degradation rate constant and half-life at each pH.

Logical Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal and Cleanup cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area (2-8°C Recommended for Long-Term) Inspect->Store No Damage Log Log in Chemical Inventory Store->Log Retrieve Retrieve from Storage Log->Retrieve DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Retrieve->DonPPE Workstation Work in Fume Hood DonPPE->Workstation Weigh Weigh Required Amount Workstation->Weigh Use Use in Experiment Weigh->Use Waste Collect Waste in Labeled Container Use->Waste Cleanup Clean Work Area Waste->Cleanup Dispose Dispose of Waste per Regulations Cleanup->Dispose Dispose->Store Return Unused Compound Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs FollowFirstAid Follow First Aid Measures FirstAid->FollowFirstAid ContainSpill Contain Spill Evacuate->ContainSpill

Caption: Workflow for Safe Handling and Storage.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-3-methylpyridine-2-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the hydrolysis of 5-chloro-3-methylpicolinonitrile.

Question 1: Why is the yield of my this compound synthesis low?

Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.

    • Solution: Ensure that the reaction is refluxed for a sufficient amount of time. A typical protocol suggests refluxing for 18 hours at 90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the hydrolysis to proceed efficiently.

    • Solution: Maintain a steady reflux temperature of around 90°C.[1] Use a calibrated thermometer and a reliable heating source.

  • Improper pH Adjustment: Incorrect pH during the workup can lead to the loss of product. The carboxylic acid is precipitated by acidifying the reaction mixture.

    • Solution: After the hydrolysis, cool the reaction mixture and carefully adjust the pH to around 4 with 5N HCl.[1] Add the acid dropwise while monitoring the pH with a pH meter or pH paper.

  • Loss of Product During Extraction: The product might be partially soluble in the aqueous layer, leading to losses during extraction.

    • Solution: After filtering the initial precipitate, the filtrate should be extracted multiple times with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1]

  • Purity of Starting Materials: Impurities in the starting 5-chloro-3-methylpicolinonitrile can lead to side reactions and lower the yield of the desired product.

    • Solution: Ensure the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, side products, or residual solvents.

  • Unreacted Starting Material (5-chloro-3-methylpicolinonitrile): This is a common impurity if the hydrolysis is incomplete.

    • Purification: The carboxylic acid product can be purified by recrystallization from a suitable solvent system. Alternatively, washing the crude product with a solvent in which the nitrile is soluble but the carboxylic acid is not can be effective.

  • Amide Intermediate (5-chloro-3-methylpicolinamide): The hydrolysis of the nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, this amide can be a significant impurity.

    • Purification: Similar to the unreacted nitrile, recrystallization is an effective method for removing the amide intermediate.

  • Side-products from Decomposition: At high temperatures and prolonged reaction times, decomposition of the starting material or product may occur, leading to colored impurities.

    • Purification: Treatment of the crude product with activated carbon can help remove colored impurities. Column chromatography can also be employed for more challenging separations.

Question 3: The precipitation of my product upon acidification is poor or yields an oily substance. What should I do?

Answer: Poor precipitation can be due to several factors:

  • Concentration of the Reaction Mixture: If the reaction mixture is too dilute, the product may not precipitate effectively.

    • Solution: Before acidification, concentrate the reaction mixture by removing some of the solvent under reduced pressure.[1]

  • Rate of Acidification: Adding the acid too quickly can lead to the formation of an oil or a very fine precipitate that is difficult to filter.

    • Solution: Add the acid slowly and with vigorous stirring to allow for the formation of well-defined crystals. Cooling the mixture in an ice bath during acidification can also promote crystallization.

  • Presence of Impurities: Oily impurities can hinder the crystallization of the product.

    • Solution: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, extract the product into an organic solvent, wash the organic layer to remove impurities, and then re-precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and high-yielding method is the hydrolysis of 5-chloro-3-methylpicolinonitrile.[1] Other potential synthetic strategies include the oxidation of 5-chloro-2,3-dimethylpyridine or the carboxylation of a Grignard reagent derived from a suitable precursor like 2,5-dichloro-3-methylpyridine.[2][3][4]

Q2: What are the key reaction parameters to control for a high-yield synthesis via nitrile hydrolysis?

A2: The critical parameters are reaction time (typically 18 hours), temperature (reflux at 90°C), and careful pH control during workup (acidification to pH 4).[1]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: Thin Layer Chromatography (TLC) is suitable for monitoring the progress of the reaction. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.[1][5]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes. Sodium hydroxide is corrosive and should be handled with care. Hydrochloric acid is also corrosive and gives off fumes. The reaction should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reaction Conditions for the Hydrolysis of 5-chloro-3-methylpicolinonitrile

ParameterValueReference
Starting Material5-chloro-3-methylpicolinonitrile[1]
Reagent5.0N Sodium Hydroxide[1]
SolventEthanol[1]
Temperature90°C (Reflux)[1]
Reaction Time18 hours[1]
WorkupAcidification with 5N HCl to pH 4[1]
Yield89%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 5-chloro-3-methylpicolinonitrile [1]

  • Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add 5.0N sodium hydroxide (110 mL, 550 mmol).

  • Hydrolysis: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.

  • Workup and Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and adjust the pH of the solution to 4 by the dropwise addition of 5N HCl.

  • Isolation: Filter the resulting precipitate and set it aside.

  • Extraction: Extract the filtrate twice with ethyl acetate.

  • Further Precipitation: Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate.

  • Drying and Concentration: Combine all the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Combine the solid obtained from the filtration and the concentrated extracts and dry in a vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid.

Visualizations

Synthesis_Pathway 5-chloro-3-methylpicolinonitrile 5-chloro-3-methylpicolinonitrile 5-Chloro-3-methylpyridine-2-carboxylic_acid 5-Chloro-3-methylpyridine-2-carboxylic_acid 5-chloro-3-methylpicolinonitrile->5-Chloro-3-methylpyridine-2-carboxylic_acid 1. NaOH, EtOH, 90°C 2. HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_extraction Extraction & Purification A Mix 5-chloro-3-methylpicolinonitrile, NaOH, and EtOH B Reflux at 90°C for 18h A->B C Cool and concentrate B->C D Dilute with water and acidify to pH 4 C->D E Filter precipitate D->E F Extract filtrate with EtOAc E->F G Combine organic layers, dry, and concentrate F->G H Combine all solids and dry G->H I I H->I Final Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_pH Incorrect pH during workup? Check_Hydrolysis->Check_pH No Solution_Hydrolysis Increase reaction time Monitor by TLC Check_Hydrolysis->Solution_Hydrolysis Yes Check_Extraction Product loss during extraction? Check_pH->Check_Extraction No Solution_pH Carefully adjust pH to 4 using a pH meter Check_pH->Solution_pH Yes Solution_Extraction Perform multiple extractions with EtOAc Check_Extraction->Solution_Extraction Yes End Yield Improved Solution_Hydrolysis->End Solution_pH->End Solution_Extraction->End

Caption: Troubleshooting decision tree for low yield issues.

References

Purification of crude 5-Chloro-3-methylpyridine-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloro-3-methylpyridine-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthesis routes, which often involve the hydrolysis of 5-chloro-3-methylpicolinonitrile, common impurities may include:

  • Unreacted starting material: 5-chloro-3-methylpicolinonitrile.

  • By-products of hydrolysis: Amide intermediates.

  • Inorganic salts: From pH adjustment steps (e.g., NaCl if HCl and NaOH are used).

  • Colored impurities: Arising from side reactions or degradation.

Q2: How do I select an appropriate solvent for the recrystallization?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A general principle is "like dissolves like"; given the polar nature of the pyridine and carboxylic acid groups, polar solvents are often a good starting point.[1] Small-scale solubility tests with various solvents are highly recommended to determine the best option for your specific crude material.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the cloud point). Reheating to clarify the solution followed by slow cooling should induce crystallization.

Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This is a common issue that can arise from several factors:

  • The solution is not sufficiently saturated: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[2]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[1][2]

  • Inappropriate solvent choice: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a solvent mixture should be tested.

Q5: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?

A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities that depress the melting point. To resolve this, you can try the following:

  • Add a small amount of additional solvent to the hot solution to ensure the compound does not come out of solution too rapidly.

  • Reheat the mixture to dissolve the oil, and then allow it to cool more slowly.

  • Consider using a lower-boiling point solvent if possible.

  • If the issue persists, the crude material may require pre-purification by another method, such as column chromatography, to remove a significant portion of the impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Crude acid does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. Presence of insoluble impurities.1. Add more solvent in small portions until the solid dissolves. 2. If a small amount of solid remains after adding a reasonable amount of solvent, perform a hot gravity filtration to remove the insoluble material.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent and cool again. 2. Scratch the inner wall of the flask or add a seed crystal.[1][2] 3. Try a different solvent or a solvent mixture.
Crystals form too quickly, potentially trapping impurities. 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product "oils out" instead of forming crystals. 1. The compound's melting point is below the solvent's boiling point. 2. High concentration of impurities.1. Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling solvent. 2. Pre-purify the crude material using another technique if impurities are substantial.
Low yield of recovered product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crude material had a lower than expected purity.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the transfer is done quickly. 3. Assess the purity of the crude material before recrystallization.
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following data are estimations based on the solubility of structurally similar compounds, such as picolinic acid, and general principles of solubility for pyridine carboxylic acids.[3][4] Experimental determination is recommended for precise values.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Water25Low (~0.5 - 1.0)
Water100Moderate (~5 - 10)
Ethanol25Moderate (~2 - 5)
Ethanol78 (Boiling Point)High (>15)
Ethyl Acetate25Low (~1 - 3)
Ethyl Acetate77 (Boiling Point)Moderate-High (~10 - 15)
Acetonitrile25Low (~0.1 - 0.5)
Acetonitrile82 (Boiling Point)Moderate (~5 - 8)
Toluene25Very Low (<0.1)
Toluene111 (Boiling Point)Low (~1 - 2)
Hexane25Insoluble
Hexane69 (Boiling Point)Insoluble

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent. Ethanol is used as an example solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to a boil for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow A Start: Crude Solid B Add Minimum Amount of Hot Solvent A->B C Dissolve Crude Solid B->C D Hot Gravity Filtration (if needed) C->D Insoluble Impurities Present E Cool Solution Slowly C->E No Insoluble Impurities D->E F Crystals Form E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Experimental workflow for the recrystallization of a solid compound.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization Q1 No Crystals Form Upon Cooling? Start->Q1 A1_1 Too Much Solvent Used Q1->A1_1 Yes A1_2 Supersaturated Solution Q1->A1_2 Yes Q2 Product 'Oils Out'? Q1->Q2 No S1_1 Boil off some solvent and re-cool A1_1->S1_1 S1_2 Scratch flask or add seed crystal A1_2->S1_2 A2_1 Cooling Too Rapid / High Impurity Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No S2_1 Reheat, add more solvent, cool slowly A2_1->S2_1 A3_1 Product lost to mother liquor Q3->A3_1 Yes S3_1 Concentrate mother liquor for 2nd crop A3_1->S3_1

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid. Our aim is to help you diagnose and resolve issues related to impurities, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is the hydrolysis of 5-chloro-3-methylpicolinonitrile. This is typically achieved by heating the nitrile with a strong base, such as sodium hydroxide, in a suitable solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[1]

Q2: I'm seeing a significant amount of unreacted starting material in my final product. What could be the cause?

Incomplete hydrolysis of the nitrile starting material is a likely cause. This can be due to insufficient reaction time, a reaction temperature that is too low, or an inadequate amount of base. Ensuring the reaction runs to completion by monitoring it with techniques like TLC or LC-MS is crucial.

Q3: My product shows contamination with an unknown impurity, even after purification. What could it be?

Besides the starting material, a potential impurity could be the corresponding amide (5-chloro-3-methylpicolinamide) if the hydrolysis is incomplete. In other synthesis routes involving chlorination, isomers such as 3-chloro-5-methylpicolinonitrile could be present in the starting material and lead to isomeric carboxylic acid impurities.

Q4: What are the recommended purification methods for this compound?

Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol/water or ethyl acetate/heptane mixtures. For more persistent impurities, column chromatography on silica gel can be employed.

Q5: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield

Low product yield can be a significant issue. Below is a systematic guide to troubleshoot this problem.

Potential Cause Suggested Action
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Consider extending the reaction time or increasing the temperature.
Suboptimal Reagent Stoichiometry Ensure the correct molar ratio of base to the nitrile starting material is used. An excess of base is often required for complete hydrolysis.
Product Loss During Work-up During acidification, ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation. Be cautious not to add too much acid, which can increase the product's solubility in the aqueous phase. When extracting, use an appropriate solvent and perform multiple extractions to ensure complete recovery.
Degradation of Starting Material or Product High reaction temperatures for prolonged periods can sometimes lead to degradation. If you suspect this, try running the reaction at a slightly lower temperature for a longer duration.
Issue 2: Presence of Impurities

The presence of impurities can affect downstream applications. Here’s how to address common impurity issues.

Impurity Identification Method Removal Strategy
Unreacted 5-chloro-3-methylpicolinonitrile HPLC, 1H NMR (presence of nitrile peak)Optimize reaction conditions (time, temperature, base concentration) for complete conversion. If present in the final product, recrystallization may be effective.
5-chloro-3-methylpicolinamide HPLC, LC-MSThis intermediate of hydrolysis can be forced to the carboxylic acid by increasing the reaction time or temperature. If it persists, column chromatography may be necessary for removal.
Isomeric Carboxylic Acids HPLC, 1H NMRThese can be difficult to remove. Ensure the purity of the starting 5-chloro-3-methylpicolinonitrile. If isomers are present, careful recrystallization or preparative HPLC may be required.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol is adapted from a known synthetic procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol.

  • Hydrolysis: Add a 5.0 N aqueous solution of sodium hydroxide (3.5 eq).

  • Reflux: Heat the mixture to reflux (approximately 90 °C) and maintain for 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the residue with water.

    • Carefully adjust the pH of the solution to 4 by adding 5N HCl. The product will precipitate as a solid.

    • Filter the solid.

    • Extract the filtrate with ethyl acetate.

    • Combine the collected solid and the residue from the evaporated ethyl acetate extracts.

  • Drying: Dry the combined product in a vacuum oven at 40 °C for 12 hours.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3) is a common choice.[2]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL). The purity is determined by the area percentage of the main peak.

Visual Guides

Synthesis_Pathway Start 5-chloro-3-methylpicolinonitrile Intermediate Sodium 5-chloro-3-methylpicolinate Start->Intermediate 1. NaOH, EtOH/H2O 2. Reflux Product This compound Intermediate->Product HCl (aq)

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Products/Impurities Nitrile 5-chloro-3-methylpicolinonitrile Amide 5-chloro-3-methylpicolinamide Nitrile->Amide Incomplete Hydrolysis Carboxylic_Acid This compound Amide->Carboxylic_Acid Complete Hydrolysis Isomeric_Nitrile Isomeric Nitrile Impurity Isomeric_Acid Isomeric Carboxylic Acid Isomeric_Nitrile->Isomeric_Acid Hydrolysis

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check for Complete Reaction (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Reaction Increase Time/Temp or Base Conc. Incomplete->Optimize_Reaction Yes Check_Workup Review Work-up Procedure Complete->Check_Workup Yes Optimize_Reaction->Check_Reaction Workup_Issue Work-up Issue? Check_Workup->Workup_Issue Purification Optimize Purification (Recrystallization/Chromatography) Workup_Issue->Purification No Final_Product Pure Product Workup_Issue->Final_Product Yes, Optimized Purification->Final_Product

Caption: Troubleshooting workflow for synthesis issues.

References

Common side products in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid.

Troubleshooting Guides

Issue: Low Yield of this compound

If you are experiencing a lower than expected yield of the final product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Hydrolysis The primary route to this compound is the hydrolysis of 5-chloro-3-methylpicolinonitrile. Incomplete reaction is a common cause of low yield, resulting in the presence of the intermediate, 5-chloro-3-methylpicolinamide.
Action: Ensure the reaction has gone to completion by extending the reaction time or increasing the temperature, if the stability of the product allows. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal Reaction pH The precipitation of the carboxylic acid product during workup is pH-dependent. If the pH is not optimal, a significant portion of the product may remain dissolved in the aqueous layer.
Action: Carefully adjust the pH of the reaction mixture to approximately 4 using 5N HCl to ensure complete precipitation of the product.[1] It is advisable to add the acid portion-wise and monitor the pH closely.
Loss of Product During Extraction If the product has some solubility in the aqueous phase even after acidification, it can be lost during the filtration step.
Action: After filtering the initial precipitate, perform multiple extractions of the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1]

Issue: Product Impurity

The purity of the final product is critical for subsequent applications. If you are observing impurities, the following guide may help.

Potential ImpurityIdentificationMitigation Strategy
5-chloro-3-methylpicolinonitrile (Starting Material) Can be detected by TLC, HPLC, or GC-MS.Ensure sufficient reaction time and appropriate temperature for complete hydrolysis. Purify the final product by recrystallization.
5-chloro-3-methylpicolinamide (Intermediate) This is the most common process-related impurity from incomplete hydrolysis. It will have a different retention time in HPLC and a distinct mass in MS analysis.Extend the hydrolysis reaction time or consider using more forcing conditions (e.g., higher concentration of base or higher temperature). Purification can be achieved through recrystallization or column chromatography.
Isomeric Impurities If alternative synthetic routes involving substituted dichloropyridines are used, isomeric impurities may arise from non-selective reactions.These can be difficult to separate. The best approach is to use a highly selective synthetic route. If present, purification may require advanced chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via nitrile hydrolysis?

The most common side product is the intermediate amide, 5-chloro-3-methylpicolinamide. This results from the incomplete hydrolysis of the nitrile group. The reaction proceeds in two steps: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid. If the reaction is not allowed to proceed to completion, the amide will remain as an impurity.

Q2: What is a typical yield for the synthesis of this compound from 5-chloro-3-methylpicolinonitrile?

A reported yield for this synthesis is approximately 89% under optimized conditions.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC or HPLC. On a TLC plate, the starting nitrile will have a different Rf value compared to the product carboxylic acid and the intermediate amide. For HPLC, the disappearance of the starting material peak and the appearance of the product peak can be tracked.

Q4: Are there alternative synthetic routes, and what are their potential side products?

While hydrolysis of the corresponding nitrile is a common method, another potential route for synthesizing picolinic acids is the oxidation of the corresponding 2-methylpyridine. In the case of this compound, this would involve the oxidation of 5-chloro-2,3-dimethylpyridine. Potential side products in this type of reaction include unreacted starting material and over-oxidation products, which could involve cleavage of the pyridine ring.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 5-chloro-3-methylpicolinonitrile [1]

  • Materials:

    • 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)

    • Ethanol (100 mL)

    • 5.0 N Sodium Hydroxide (110 ml, 550 mmol)

    • 5 N Hydrochloric Acid

    • Ethyl Acetate

    • Water

  • Procedure:

    • To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, add the 5.0 N sodium hydroxide solution.

    • Reflux the resulting mixture at 90°C for 18 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.

    • Filter the solid that precipitates and set it aside.

    • Extract the filtrate with ethyl acetate (2x).

    • Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate (2x).

    • Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

    • Combine the solid obtained from all workup steps and dry in a high vacuum oven at 40°C for 12 hours to yield the final product.

Visualizations

Synthesis_Pathway 5-chloro-3-methylpicolinonitrile 5-chloro-3-methylpicolinonitrile 5-chloro-3-methylpicolinamide 5-chloro-3-methylpicolinamide 5-chloro-3-methylpicolinonitrile->5-chloro-3-methylpicolinamide H2O, NaOH (incomplete hydrolysis) This compound This compound 5-chloro-3-methylpicolinamide->this compound H2O, NaOH (hydrolysis)

Caption: Main synthesis pathway and the formation of the primary side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Check for Incomplete Hydrolysis (TLC/HPLC) start->check_hydrolysis extend_reaction Extend Reaction Time / Increase Temperature check_hydrolysis->extend_reaction Yes check_pH Verify Workup pH is ~4 check_hydrolysis->check_pH No extend_reaction->check_pH adjust_pH Carefully Adjust pH check_pH->adjust_pH No check_extraction Product Loss During Extraction? check_pH->check_extraction Yes adjust_pH->check_extraction extra_extractions Perform Additional Extractions check_extraction->extra_extractions Yes purify Purify by Recrystallization or Chromatography check_extraction->purify No extra_extractions->purify end Pure Product, Improved Yield purify->end

Caption: Troubleshooting workflow for low yield or impure product.

References

Optimizing temperature and reaction time for 5-Chloro-3-methylpyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid. The information is designed to address common challenges encountered during the optimization of reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common starting material is 5-chloro-3-methylpicolinonitrile.[1]

Q2: What are the typical reaction conditions for the hydrolysis of 5-chloro-3-methylpicolinonitrile?

The hydrolysis is typically carried out in the presence of a base like sodium hydroxide (NaOH) in a solvent such as ethanol (EtOH). The reaction mixture is heated to reflux.[1]

Q3: What is the general temperature range for this synthesis?

The synthesis is often performed at elevated temperatures, with specific examples including refluxing at 90°C or heating within a broader range of 60-100°C.[1][2] For similar pyridine carboxylic acid syntheses, temperatures can range from ambient up to 100°C.[3]

Q4: How long does the reaction typically take?

Reaction times can vary significantly, with published procedures reporting durations of 18 to 20 hours.[1][3]

Q5: How is the product, this compound, isolated?

After cooling the reaction mixture, it is typically concentrated and diluted with water. The pH of the solution is then adjusted to around 4 with an acid, such as hydrochloric acid (HCl), which causes the product to precipitate. The solid product can then be collected by filtration.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction due to insufficient temperature or reaction time.- Ensure the reaction is heated to the recommended temperature (e.g., 90-100°C)[1][2].- Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or LC/MS.- Ensure the correct stoichiometry of reagents is used.
Formation of Side Products The reaction temperature may be too high, leading to decomposition or side reactions.- Lower the reaction temperature to the lower end of the recommended range (e.g., 60-80°C) and monitor the reaction progress[2].- Consider a more gradual heating process.
Product Fails to Precipitate Upon Acidification - The pH may not be optimal for precipitation.- The product concentration may be too low.- Carefully adjust the pH to 4 using a pH meter[1]. Add the acid dropwise with stirring.- If the product is highly soluble in the aqueous layer, perform extractions with an organic solvent like ethyl acetate (EtOAc) before and after acidification to recover any dissolved product[1].
Inconsistent Results Between Batches Variations in reaction setup, reagent quality, or temperature control.- Standardize the experimental protocol, including the source and purity of reagents and solvents.- Use a controlled heating apparatus (e.g., oil bath with a temperature controller) to maintain a stable reaction temperature.- Ensure efficient stirring throughout the reaction.

Experimental Protocols

Synthesis of this compound from 5-chloro-3-methylpicolinonitrile[1]
  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (e.g., 100 mL).

  • Addition of Base: Add a 5.0 N solution of sodium hydroxide (e.g., 110 mL, 550 mmol).

  • Heating: Heat the resulting mixture to reflux at 90°C for 18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dilute the residue with water.

    • Adjust the pH of the solution to 4 by adding 5N HCl.

    • Filter the precipitated solid.

    • Extract the filtrate with ethyl acetate.

    • Further acidify the aqueous layer to pH 4 and perform additional extractions with ethyl acetate.

    • Combine all organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate to yield the product.

  • Drying: Dry the combined solid product in a vacuum oven at 40°C for 12 hours.

Data Presentation

Table 1: Summary of Reaction Conditions for Pyridine Carboxylic Acid Synthesis

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-chloro-3-methylpicolinonitrileNaOHEtOH90 (Reflux)1889[1]
3,5-dichloropyridine-2-carboxamide derivative3M NaOHWater1002096[3]
3,5-dichloropicolinic acid derivativeSodium ethanethiolate2-methyltetrahydrofuran707-[2]
General process for 5-chloro-pyridine-2-carboxylic acids--60-100--[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 5-chloro-3-methylpicolinonitrile in Ethanol add_naoh Add 5.0N NaOH Solution start->add_naoh reflux Reflux at 90°C for 18h add_naoh->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate Mixture cool->concentrate dilute Dilute with Water concentrate->dilute acidify Adjust pH to 4 with 5N HCl dilute->acidify filter Filter Precipitated Solid acidify->filter extract Extract Filtrate with EtOAc filter->extract combine Combine Organic Extracts extract->combine dry Dry and Concentrate combine->dry vacuum_oven Dry in Vacuum Oven at 40°C dry->vacuum_oven product This compound vacuum_oven->product

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low yield in the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile. The information is presented in a question-and-answer format to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of the desired 5-chloro-3-methylpyridine-2-carboxylic acid. What are the most common reasons for this?

Low yields in this hydrolysis can stem from several factors:

  • Incomplete Reaction: The hydrolysis of the nitrile to the carboxylic acid is a two-step process via an amide intermediate. If the reaction is not allowed to proceed to completion, you may have a mixture of starting material, the intermediate amide, and the final carboxylic acid, thus lowering the isolated yield of the desired product. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion.

  • Side Reactions: Under harsh basic conditions, polymerization of cyanopyridines can occur, leading to the formation of intractable tars and reducing the yield of the desired product.[1]

  • Purity of Starting Material: The purity of the starting 5-chloro-3-methylpyridine-2-carbonitrile is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield.

  • Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps. For instance, incorrect pH adjustment during the precipitation of the carboxylic acid can lead to incomplete isolation. Multiple extraction and purification steps can also contribute to a lower overall yield.

Q2: My reaction seems to have stopped at the amide stage (5-chloro-3-methylpicolinamide). How can I drive the reaction to the carboxylic acid?

If you have isolated the amide, or if TLC/LC-MS analysis indicates the amide is the major product, you can subject it to a second hydrolysis step. To favor the formation of the carboxylic acid, more forcing reaction conditions are generally required. This can include:

  • Prolonged Reaction Time: Ensure the reaction is heated for a sufficient duration. For the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile, a reaction time of 18 hours at reflux has been reported to give a high yield of the carboxylic acid.[2]

  • Higher Temperature: Increasing the reaction temperature to reflux is often necessary for the complete hydrolysis of the intermediate amide.

  • Concentration of the Base: Using a sufficiently concentrated solution of the base (e.g., 5.0N NaOH) is important to drive the reaction to completion.[2]

Q3: I am trying to isolate the 5-chloro-3-methylpicolinamide, but I am getting the carboxylic acid as a byproduct. How can I selectively synthesize the amide?

  • Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the rate of the second hydrolysis step (amide to carboxylic acid) more significantly than the first step (nitrile to amide).

  • Shorter Reaction Time: Careful monitoring of the reaction by TLC or LC-MS and stopping it once the starting material is consumed but before significant formation of the carboxylic acid is observed.

  • Alternative Methods: The use of concentrated sulfuric acid has been reported for the hydrolysis of a similar substituted pyridine carbonitrile to the corresponding carboxamide.

Q4: My final product is a dark, tarry substance. What could be the cause?

The formation of a dark-colored oil or tar is often an indication of decomposition or polymerization.[1]

  • Excessive Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting material or product and promote the formation of polymeric byproducts.

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions.

  • Presence of Impurities: Impurities in the starting material can act as catalysts for polymerization or decomposition.

To avoid this, ensure accurate temperature control, use pure starting materials, and adhere to the correct stoichiometry of reagents.

Data Presentation

ProductReagentsReaction ConditionsYieldReference
This compound5-chloro-3-methylpyridine-2-carbonitrile, 5.0N NaOH, EthanolReflux at 90°C for 18 hours89%[2]
2-chloro-4-methylpyridine-3-carboxamide2-chloro-4-methyl-3-pyridinecarbonitrile, Concentrated H₂SO₄Not specifiedN/A

Experimental Protocols

Full Hydrolysis to this compound [2]

  • To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0N NaOH (110 ml, 550 mmol).

  • Heat the resulting mixture to reflux at 90°C for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.

  • Filter the solid that precipitates and set it aside.

  • Extract the filtrate with ethyl acetate (2x).

  • Again, acidify the aqueous layer with 5N HCl to pH 4 and extract with ethyl acetate (2x).

  • Combine all ethyl acetate extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Combine the solid obtained from all workup steps and dry in a high vacuum oven at 40°C for 12 hours to give the final product.

Partial Hydrolysis to 2-chloro-4-methylpyridine-3-carboxamide (Illustrative for a similar substrate)

  • Treat 2-chloro-4-methyl-3-pyridinecarbonitrile with concentrated sulfuric acid to effect hydrolysis to the corresponding carboxamide. The specific reaction conditions (temperature, time) would need to be optimized for 5-chloro-3-methylpyridine-2-carbonitrile.

Mandatory Visualization

Hydrolysis_Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify_sm Purify Starting Materials (distillation, recrystallization) check_purity->purify_sm Impure check_workup 3. Analyze Work-up & Purification Procedure check_conditions->check_workup Conditions Correct temp_control Temperature Control: - Check calibration - Ensure stable heating check_conditions->temp_control Potential Issue time_control Reaction Time: - Monitor with TLC - Consider extending time check_conditions->time_control Potential Issue base_conc Base Concentration: - Verify concentration of NaOH solution check_conditions->base_conc Potential Issue extraction_loss Extraction/Precipitation Loss: - Check pH for precipitation - Increase number of extractions check_workup->extraction_loss Potential Issue purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography check_workup->purification_issues Potential Issue end Yield Improved check_workup->end Procedure Optimized purify_sm->check_purity temp_control->check_conditions time_control->check_conditions base_conc->check_conditions extraction_loss->check_workup purification_issues->check_workup

Caption: Troubleshooting workflow for low yield in hydrolysis.

Hydrolysis_Pathway cluster_full Full Hydrolysis cluster_partial Partial Hydrolysis nitrile_full 5-chloro-3-methylpyridine- 2-carbonitrile amide_full 5-chloro-3-methylpicolinamide (Intermediate) nitrile_full->amide_full H₂O, NaOH (aq) (Step 1) acid 5-chloro-3-methylpyridine- 2-carboxylic acid amide_full->acid H₂O, NaOH (aq) (Step 2, more forcing) nitrile_partial 5-chloro-3-methylpyridine- 2-carbonitrile amide_partial 5-chloro-3-methylpicolinamide nitrile_partial->amide_partial H₂O, NaOH (aq) (milder cond.) or conc. H₂SO₄

Caption: Reaction pathways for hydrolysis of the nitrile.

References

Challenges in the scale-up of 5-Chloro-3-methylpyridine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 5-Chloro-3-methylpyridine-2-carboxylic acid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

The most frequently cited laboratory-scale synthesis involves the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile.[1] This method typically employs a strong base, such as sodium hydroxide, in a solvent like ethanol, followed by acidification to precipitate the carboxylic acid product.[1]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?

Scaling up the synthesis of this compound introduces several critical challenges that can affect yield, purity, and safety. These include:

  • Heat Management: The hydrolysis of the nitrile is an exothermic reaction. On a larger scale, the reduced surface-area-to-volume ratio of reactors can lead to inefficient heat dissipation, potentially causing temperature spikes, increased side reactions, and product degradation.[2]

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can create localized "hot spots" and concentration gradients, leading to incomplete reactions and the formation of impurities.

  • Solvent Selection: Solvents that are practical on a lab scale may not be suitable for large-scale production due to safety, environmental, and cost considerations.

  • Impurity Profile: The types and quantities of impurities can differ significantly between lab-scale and large-scale production due to longer reaction times and variations in temperature and mixing.

  • Product Isolation and Purification: Crystallization and filtration on a large scale can be challenging, and the final product may require more rigorous purification steps to meet quality specifications.

Q3: What are the key safety precautions to consider during the scale-up of this process?

Safety is paramount during scale-up. Key considerations include:

  • Handling of Sodium Hydroxide and Ethanol Solutions: Sodium hydroxide-saturated ethanol is extremely corrosive and can cause severe burns.[3] Ethanol is also a flammable liquid.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and aprons, must be worn.[3][4] The process should be conducted in a well-ventilated area, away from ignition sources.[3][5]

  • Exotherm Control: A thorough thermal hazard assessment is crucial to prevent runaway reactions.[2] This involves understanding the heat of reaction and ensuring the reactor's cooling capacity is sufficient.

  • Pressure Management: The hydrolysis reaction may generate gaseous byproducts, such as ammonia, which can lead to a pressure buildup in a closed system.[6] Proper venting and pressure relief systems are essential.

Troubleshooting Guides

Below are common issues encountered during the production of this compound, along with potential causes and solutions.

Issue 1: Low Yield

Table 1: Troubleshooting Low Yield

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Hydrolysis - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) to ensure completion. The hydrolysis can take up to 18 hours or more.[1] - Increase Reaction Temperature: Carefully increase the reflux temperature, while monitoring for potential side reactions. - Optimize Base Concentration: Ensure a sufficient molar excess of sodium hydroxide is used to drive the reaction to completion. A common ratio is approximately 3.5 equivalents of NaOH to the nitrile.[1]
Product Loss During Workup - Optimize pH for Precipitation: The pH for precipitation of the carboxylic acid is critical. A pH of around 4 is often cited.[1] Conduct small-scale experiments to determine the optimal pH for maximum precipitation. - Efficient Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]
Side Reactions - Formation of the Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not complete, this amide will be present. Consider extending the reaction time or increasing the temperature to fully hydrolyze the amide.[6][7] - Decarboxylation of the Product: Picolinic acids can be susceptible to decarboxylation, especially at elevated temperatures.[8] Avoid excessive heating during the reaction and workup.
Poor Quality Starting Material - Analyze Starting Material: Use analytical techniques (e.g., GC-MS, NMR) to check the purity of the 5-chloro-3-methylpyridine-2-carbonitrile. Impurities can interfere with the reaction.
Issue 2: Low Purity/Presence of Impurities

Table 2: Troubleshooting Low Purity

Potential Impurity Source Mitigation and Purification Strategy
Unreacted 5-chloro-3-methylpyridine-2-carbonitrile Incomplete reaction.- Optimize reaction conditions for complete conversion (see "Low Yield" section). - Recrystallization of the final product from a suitable solvent system can remove unreacted starting material.
5-chloro-3-methylpicolinamide (Amide Intermediate) Incomplete hydrolysis of the nitrile.[6][7]- Extend reaction time or increase temperature to ensure complete hydrolysis of the amide. - The amide may have different solubility characteristics than the carboxylic acid, allowing for separation by careful crystallization or chromatography.
Sodium 5-chloro-3-methylpicolinate (Salt of the product) Incomplete acidification during workup.- Ensure the pH is sufficiently acidic (e.g., pH 4) to fully protonate the carboxylate.[1] - Wash the final product with dilute acid to convert any residual salt to the free acid.
Byproducts from Side Reactions Overheating, presence of impurities in starting materials.- Maintain strict temperature control throughout the reaction. - Purify the starting nitrile before use. - Purification of the final product via recrystallization or column chromatography may be necessary.

Experimental Protocols

Key Experiment: Hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile

This protocol is based on a reported laboratory-scale synthesis.[1]

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a solution of 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol, add a 5.0 N NaOH solution (approximately 3.5 eq).

  • Heat the resulting mixture to reflux (around 90 °C) and maintain for approximately 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5 N HCl.

  • Filter the solid that precipitates and set it aside.

  • Extract the filtrate with ethyl acetate.

  • Further acidify the aqueous layer to pH 4 and extract again with ethyl acetate.

  • Combine all ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Combine the solid obtained from filtration and the concentrated extracts and dry under high vacuum to yield 5-chloro-3-methylpicolinic acid.

Table 3: Example Reagent Quantities and Yield

Reagent Amount Molar Equivalents
5-chloro-3-methylpicolinonitrile24.0 g1.0
5.0 N NaOH110 mL~3.5
Ethanol100 mL-
Product Yield
5-chloro-3-methylpicolinic acid24.1 g (89%)

This data is based on a specific literature example and may vary depending on experimental conditions.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes optimize_base Optimize Base Concentration incomplete->optimize_base Yes complete Reaction Complete incomplete->complete No increase_time->check_completion increase_temp->check_completion optimize_base->check_completion check_workup Review Workup Procedure complete->check_workup check_purity Analyze Starting Material Purity complete->check_purity optimize_ph Optimize Precipitation pH check_workup->optimize_ph extractions Perform Additional Extractions check_workup->extractions end Yield Improved optimize_ph->end extractions->end purify_sm Purify Starting Material check_purity->purify_sm purify_sm->end

Caption: A decision tree for troubleshooting low yield issues.

Signaling Pathway of Nitrile Hydrolysis

Nitrile Hydrolysis Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Nitrile Nitrile Amide Intermediate Amide Intermediate Nitrile->Amide Intermediate Hydrolysis Step 1 Carboxylate Salt Carboxylate Salt Amide Intermediate->Carboxylate Salt Hydrolysis Step 2 Carboxylic Acid Carboxylic Acid Carboxylate Salt->Carboxylic Acid Acidification Decarboxylation Decarboxylation Carboxylic Acid->Decarboxylation High Temperature Byproduct Byproduct Decarboxylation->Byproduct

Caption: The reaction pathway for nitrile hydrolysis and a potential side reaction.

Experimental Workflow for Synthesis and Purification

Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification a 1. Mix Nitrile, EtOH, and NaOH b 2. Reflux (e.g., 18h at 90°C) a->b c 3. Cool and Concentrate b->c d 4. Dilute with Water c->d e 5. Acidify to pH 4 d->e f 6. Filter Precipitate e->f g 7. Extract Filtrate with EtOAc e->g h 8. Combine and Dry f->h g->h i 9. Final Product h->i

Caption: A step-by-step workflow for the synthesis and purification process.

References

Preventing decomposition of 5-Chloro-3-methylpyridine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 5-Chloro-3-methylpyridine-2-carboxylic acid during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping users identify potential causes and implement corrective actions.

Issue ObservedPotential Cause(s)Recommended Actions
Discoloration (e.g., yellowing or browning of the white solid) - Exposure to light (photodecomposition).- Reaction with impurities.- Slow thermal degradation.- Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]- Ensure the compound is of high purity before storage.- Store at recommended lower temperatures.
Change in physical state (e.g., clumping, melting, or liquefaction) - Absorption of atmospheric moisture (hygroscopicity).- Storage at a temperature close to its melting point.- Store in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium chloride).- Ensure the container is tightly sealed.- Store at a controlled room temperature or lower, well below its melting point.
Pressure build-up in the container - Decarboxylation, leading to the formation of carbon dioxide gas, especially if exposed to heat.- Caution: Do not open a pressurized container. Cool the container down to reduce internal pressure.- Vent the container in a fume hood with appropriate personal protective equipment (PPE).- Store the compound at a reduced temperature (e.g., 2-8°C) to minimize decarboxylation.
Inconsistent analytical results (e.g., lower than expected purity, presence of new peaks in HPLC or NMR) - Chemical decomposition has occurred.- Re-analyze the material to confirm its purity before use.- If decomposition is confirmed, purify the compound if possible or obtain a new batch.- Review storage conditions and handling procedures to prevent future degradation.
Poor performance in downstream reactions - Degradation of the starting material leading to lower active concentration or the presence of inhibitory impurities.- Confirm the identity and purity of the this compound using appropriate analytical methods before starting the experiment.- Consider potential degradation products that might interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to prevent moisture uptake and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q2: What is the primary degradation pathway for this compound?

A2: The most likely degradation pathway for this compound, especially under thermal stress, is decarboxylation. This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 5-chloro-3-methylpyridine.

Q3: How can I detect decomposition in my sample?

A3: Decomposition can be detected by a change in the physical appearance of the compound (color, texture) or, more definitively, through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the parent compound and any degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and impurities.[5]

Q4: Is this compound sensitive to light?

Q5: What should I do if I suspect my compound has degraded?

A5: If you suspect degradation, you should not use the compound in your experiments until its purity has been re-verified. Use an appropriate analytical method, such as HPLC, to assess the purity. If significant degradation has occurred, it is best to discard the material according to your institution's safety protocols and obtain a fresh batch.

Experimental Protocols

Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various storage conditions.

Objective: To quantify the percentage of this compound remaining after storage under accelerated degradation conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature and humidity-controlled stability chambers

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Aliquot the stock solution into several amber HPLC vials.

  • Forced Degradation Conditions:

    • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress: Place vials in a stability chamber with high relative humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).[8]

    • Photostability: Expose vials to a light source as per ICH Q1B guidelines.

    • Control: Store a set of vials at the recommended storage condition (2-8°C) in the dark.

  • Time Points:

    • Analyze samples at initial time (T=0) and at specified intervals (e.g., 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining against time for each condition to determine the degradation rate.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a stability study to illustrate how results can be structured.

Storage ConditionTime PointPurity (%)Appearance
2-8°C (Control) 0 weeks99.8White solid
8 weeks99.7White solid
40°C / 75% RH 0 weeks99.8White solid
4 weeks98.2Off-white solid
8 weeks96.5Slightly yellow solid
60°C 0 weeks99.8White solid
4 weeks95.1Yellowish solid
8 weeks90.3Yellow solid

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution B Aliquot into Vials A->B C Thermal Stress B->C D Humidity Stress B->D E Photostability B->E F Control (2-8°C) B->F G HPLC Analysis C->G Time Points D->G Time Points E->G Time Points F->G Time Points H Data Interpretation G->H

Caption: Workflow for the stability assessment of this compound.

Logical Relationship of Factors Leading to Decomposition

G A Environmental Factors D Heat A->D E Light A->E F Moisture A->F B 5-Chloro-3-methylpyridine- 2-carboxylic acid C Decomposition B->C D->B E->B F->B

Caption: Factors influencing the decomposition of the target compound.

References

Column chromatography conditions for purifying 5-Chloro-3-methylpyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 5-Chloro-3-methylpyridine-2-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives via column chromatography.

Issue 1: Poor Separation or Co-elution of the Product with Impurities.

  • Question: I am observing poor separation between my target compound and impurities, with fractions containing a mixture of both. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge that can be addressed by systematically optimizing your chromatographic conditions.[1] Here are several strategies to improve separation:

    • Optimize the Mobile Phase:

      • Normal-Phase Chromatography (Silica Gel): If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), gradually increasing the polarity may not be sufficient for highly polar compounds. Consider switching to a more polar mobile phase, such as a gradient of methanol in dichloromethane.[2] For acidic compounds like carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better separation.[3][4]

      • Reversed-Phase Chromatography (C18): For these polar compounds, reversed-phase chromatography is an excellent alternative.[5] A typical mobile phase would be a gradient of acetonitrile in water. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial to protonate the carboxylic acid, which increases its retention and improves peak shape.[6] A general rule is to adjust the mobile phase pH to at least two units below the pKa of your compound.[6]

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity.[7] For particularly challenging separations, reversed-phase C18 silica is a powerful option.[5]

    • Adjust the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, often leading to improved resolution.

    • Column Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. As a general guideline, the amount of sample should be 1-5% of the mass of the stationary phase.

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly (High Retention).

  • Question: My this compound derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What is causing this and how can I recover my compound?

  • Answer: This issue, known as strong retention, is common for polar and acidic compounds on a polar stationary phase like silica gel.[8] The acidic nature of your compound leads to strong interactions with the slightly acidic silica gel.[8]

    • Increase Mobile Phase Polarity Drastically: If you are using a gradient, you may need to switch to a much stronger solvent system. For instance, if 10% methanol in dichloromethane is not effective, you could try increasing the methanol concentration or adding a small amount of a more polar solvent like acetic acid.

    • Use a Mobile Phase Modifier:

      • For Acidic Compounds: Adding a small percentage of a competitive acid like acetic or formic acid to your mobile phase can help to displace your compound from the silica gel.

      • For Basic Pyridine Nitrogen: The pyridine nitrogen in your molecule is basic and can also interact strongly with silica. Adding a small amount of a base like triethylamine (1-3%) to your mobile phase can neutralize the acidic sites on the silica gel and reduce tailing and strong adsorption.[2]

    • Consider Reversed-Phase Chromatography: This is often the best solution for highly polar, acidic compounds.[5] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and your polar compound will elute earlier with a polar mobile phase (e.g., water/acetonitrile).[5]

Issue 3: Peak Tailing in Chromatograms.

  • Question: My collected fractions show significant peak tailing on TLC and HPLC analysis. What causes this and how can I obtain sharper peaks?

  • Answer: Peak tailing is often a result of strong or mixed interactions between your compound and the stationary phase. For pyridine and carboxylic acid-containing molecules, this is frequently due to the interaction of the basic pyridine nitrogen and the acidic carboxylic acid with the silanol groups on the silica surface.[1]

    • Mobile Phase Modifiers: The most effective way to reduce peak tailing is to add a modifier to your mobile phase.

      • For Normal-Phase (Silica): Add a small amount of a competitive acid (e.g., 0.1-1% acetic acid) to protonate the pyridine nitrogen and reduce its interaction with silica, or a competitive base (e.g., 0.1-1% triethylamine) to occupy the acidic silanol sites.[2][3]

      • For Reversed-Phase (C18): Adding an acid like 0.1% TFA or formic acid to the mobile phase will suppress the ionization of the carboxylic acid, leading to sharper peaks.[6]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.

    • Use a Different Stationary Phase: Switching to a less acidic stationary phase, like neutral alumina, or using an end-capped reversed-phase column can minimize unwanted secondary interactions.

Issue 4: Low Recovery of the Purified Compound.

  • Question: After column chromatography, the yield of my purified this compound derivative is very low. Where could my compound be lost?

  • Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to decomposition.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. This is particularly true for acidic compounds on silica gel. Using a mobile phase modifier as described above can help mitigate this.

    • Compound Decomposition: Pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[7] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If you see off-diagonal spots, your compound is likely decomposing on the silica.[7] If decomposition is confirmed, consider using a more inert stationary phase like neutral alumina or a polymer-based column, or deactivating the silica gel by pre-treating it with a base like triethylamine.[7]

    • Compound is Highly Diluted: It's possible your compound did elute, but the fractions are too dilute to detect easily by TLC. Try concentrating a wider range of fractions where you expect your compound to be and re-analyzing them.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound derivatives?

    • A1: Both normal-phase (silica gel) and reversed-phase (C18) can be used. For these polar, acidic compounds, reversed-phase C18 is often a better choice as it can provide better peak shapes and resolution, especially when a suitable acidic modifier is used in the mobile phase.[5] If using normal-phase, silica gel is common, but neutral alumina can be a good alternative if compound degradation on silica is a concern.[7]

  • Q2: How do I choose the right solvent system for my column?

    • A2: Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system.[9]

      • For Normal-Phase (Silica): Start with a relatively non-polar solvent system like 20% ethyl acetate in hexane and gradually increase the polarity. For polar compounds, you may need to use more polar solvent systems like methanol in dichloromethane.[2] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for good separation on the column.

      • For Reversed-Phase (C18): Use a polar solvent system such as acetonitrile and water. Start with a higher concentration of water and gradually increase the acetonitrile concentration. Remember to add an acidic modifier like 0.1% formic acid or TFA to both the water and acetonitrile.[6]

  • Q3: Should I perform a gradient or isocratic elution?

    • A3: For complex mixtures with compounds of varying polarities, a gradient elution (where the mobile phase composition is changed during the separation) is generally more effective.[10] A gradient allows for the elution of less polar compounds first in a weaker solvent, followed by the elution of more polar compounds as the solvent strength is increased. This can save time and solvent while improving separation. Isocratic elution (using a constant mobile phase composition) can be effective for simpler separations where the compounds have similar polarities.

  • Q4: Can I use flash chromatography for these compounds?

    • A4: Yes, flash chromatography is a suitable and efficient method for purifying gram-scale quantities of these derivatives. The principles of choosing the stationary and mobile phases are the same as for traditional gravity column chromatography. Automated flash chromatography systems can simplify the process and improve reproducibility.[5]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolAcetonitrile/Water
Mobile Phase Modifier 0.1-1% Acetic Acid or Triethylamine0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Elution Mode Gradient (increasing polarity)Gradient (increasing organic content)

Table 2: Common Mobile Phase Modifiers and Their Functions

ModifierTypical ConcentrationPrimary FunctionChromatography Type
Acetic Acid/Formic Acid 0.1 - 1% (v/v)Suppresses ionization of carboxylic acids, improves peak shape.[4]Normal-Phase & Reversed-Phase
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong acid for suppressing ionization of carboxylic acids.[6]Reversed-Phase
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base to block acidic silanol sites, reducing tailing of basic compounds.[1][2]Normal-Phase
Phosphate Buffer 10-50 mMControls pH to maintain a consistent ionization state of the analyte.Reversed-Phase

Experimental Protocols

Representative Protocol for Normal-Phase Flash Chromatography on Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or by introducing methanol into a dichloromethane mobile phase).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Separation, Tailing) check_mobile_phase Optimize Mobile Phase? (Polarity, Modifiers) start->check_mobile_phase change_stationary_phase Change Stationary Phase? (e.g., Silica to C18 or Alumina) start->change_stationary_phase check_loading Check Sample Load? start->check_loading check_stability Compound Stability Issue? (Perform 2D TLC) start->check_stability solution_modifier Add Modifier (Acid or Base) check_mobile_phase->solution_modifier solution_gradient Adjust Gradient Profile check_mobile_phase->solution_gradient solution_rp Switch to Reversed-Phase change_stationary_phase->solution_rp solution_reduce_load Reduce Sample Amount check_loading->solution_reduce_load solution_inert_phase Use Inert Stationary Phase (e.g., Alumina) check_stability->solution_inert_phase end Problem Resolved solution_modifier->end solution_gradient->end solution_rp->end solution_reduce_load->end solution_inert_phase->end

Caption: A workflow for troubleshooting common column chromatography issues.

NormalVsReversePhase cluster_0 Choosing a Chromatography Mode NormalPhase Normal-Phase (Silica Gel) Stationary Phase: Polar Mobile Phase: Non-polar to Mid-polar Elution Order: Least Polar First ReversedPhase Reversed-Phase (C18) Stationary Phase: Non-polar Mobile Phase: Polar Elution Order: Most Polar First

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography.

References

Identifying and characterizing impurities in 5-Chloro-3-methylpyridine-2-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on its common synthesis route involving the hydrolysis of 5-chloro-3-methylpicolinonitrile, the most probable impurities are:

  • Unreacted Starting Material: 5-chloro-3-methylpicolinonitrile

  • Intermediate: 5-chloro-3-methylpyridine-2-carboxamide

  • Related Substances: Other pyridine carboxylic acid derivatives formed through side reactions.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) is ideal for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry place, away from light and moisture. Inert gas blanketing is recommended for long-term storage to prevent potential degradation.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the Main Analyte Peak

  • Question: I am observing significant peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for acidic compounds like this is a common issue. Here are the likely causes and solutions:

    • Secondary Interactions with Silica: The carboxylic acid group can interact with residual silanol groups on the C18 column, leading to tailing.[1][2][3]

      • Solution: Lower the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Column Contamination: Buildup of contaminants on the column can cause peak shape issues.[1][3]

      • Solution: Flush the column with a strong solvent like isopropanol or a gradient of increasing organic solvent.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks ("ghost peaks") in my blank runs and sample chromatograms. What is the source of these peaks?

  • Answer: Ghost peaks can arise from several sources:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.[4][5]

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.

    • Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in subsequent runs.[1][4][5]

      • Solution: Implement a column wash step with a strong solvent at the end of each run to elute any strongly retained components.

    • Injector Contamination: The injector or sample loop may be contaminated.

      • Solution: Flush the injector port and sample loop thoroughly with a strong solvent.

Sample Preparation

Issue 3: Poor Solubility of the Sample

  • Question: I am having difficulty dissolving my this compound sample for analysis. What is a suitable solvent?

  • Answer: The solubility of this compound can be pH-dependent.

    • Solution: For reversed-phase HPLC, a common approach is to dissolve the sample in the mobile phase itself. If solubility is still an issue, a small amount of a compatible organic solvent like methanol or acetonitrile can be used. For NMR analysis, deuterated solvents like DMSO-d6 are suitable.[6][7][8]

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential impurities.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Expected Retention Times (Approximate)

CompoundRetention Time (min)
This compound15.2
5-chloro-3-methylpyridine-2-carboxamide12.8
5-chloro-3-methylpicolinonitrile18.5
GC-MS Analysis for Volatile Impurities

This method is suitable for detecting the starting material impurity. Derivatization is required to improve the volatility and chromatographic behavior of the carboxylic acid and amide.

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivatization Procedure Dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of BSTFA. Heat at 70°C for 30 minutes.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min.
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu
NMR Spectroscopy for Structural Characterization

NMR is a powerful tool for the unambiguous identification of the main component and its impurities.

ParameterValue
Solvent DMSO-d6
Concentration ~10 mg/mL
Spectrometer 400 MHz or higher
Experiments 1H NMR, 13C NMR, COSY, HSQC

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6 (Approximate)

ProtonThis compound5-chloro-3-methylpyridine-2-carboxamide5-chloro-3-methylpicolinonitrile
Pyridine H (position 4) ~7.9~7.8~8.1
Pyridine H (position 6) ~8.5~8.4~8.7
Methyl (CH₃) ~2.5~2.4~2.6
Carboxylic Acid (COOH) ~13.5 (broad)--
Amide (CONH₂) -~7.5 and ~7.9 (broad)-

Visualizations

impurity_formation_pathway start 5-chloro-3-methylpicolinonitrile (Starting Material) intermediate 5-chloro-3-methylpyridine-2-carboxamide (Intermediate) start->intermediate Partial Hydrolysis final_product This compound (Final Product) start->final_product Direct Hydrolysis intermediate->final_product Complete Hydrolysis

Caption: Potential impurity formation pathway during synthesis.

analytical_workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_results Results sample This compound Sample hplc HPLC (Separation & Quantification) sample->hplc gcms GC-MS (Volatile Impurities) sample->gcms nmr NMR (Structural Elucidation) sample->nmr purity Purity Assessment hplc->purity identification Impurity Identification hplc->identification gcms->identification characterization Structural Characterization nmr->characterization identification->characterization

References

Validation & Comparative

Analytical methods for determining the purity of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 5-Chloro-3-methylpyridine-2-carboxylic acid is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.

Introduction to Analytical Challenges

This compound is a substituted pyridine derivative, and its analysis presents challenges common to this class of compounds. These include the presence of structurally similar impurities, such as isomers or analogs, which can be difficult to resolve. The polarity of the carboxylic acid group also influences the choice of chromatographic conditions. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the hydrolysis of 5-chloro-3-methylpicolinonitrile[1]. Therefore, potential impurities could include the starting nitrile, other positional isomers, and related pyridine derivatives.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed for the purity determination of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration. Gas Chromatography (GC) is generally less suitable for this non-volatile carboxylic acid without derivatization.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance of various analytical methods for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Acid-Base Titration Gas Chromatography (GC) - with Derivatization
Principle Chromatographic separation based on polarityMolar concentration determination relative to an internal standardNeutralization of the carboxylic acid with a standardized baseChromatographic separation of volatile derivatives
Typical Purity (%) >99.5% (Area % Normalization)98.0 - 99.9% (Absolute Purity)98 - 102% (Assay)>99% (Area % Normalization)
Precision (RSD) < 1.0%< 1.0%< 0.5%< 1.5%
Selectivity High (can separate closely related impurities)High (structure-specific)Low (non-selective for acidic impurities)High (can separate volatile impurities)
LOD/LOQ Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)Very Low (pg/mL range)
Throughput HighModerateModerateModerate
Reference Standard Requires a specific reference standard of the analyteDoes not require a specific reference standard of the analyteRequires a primary standard for titrant standardizationRequires reference standards for impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the separation and quantification of this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis[2][3].

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer at a controlled pH)[2][4]. The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Flow Rate: Typically 1.0 mL/min[2][4].

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte, which can be determined using a photodiode array detector (e.g., 240 nm or 280 nm)[3].

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection[2].

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram[2]. For higher accuracy, a reference standard of this compound should be used for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself[5][6].

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte's signals[5].

  • Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons[5].

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with proper phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Acid-Base Titration

Titration is a classic and cost-effective method for determining the overall acidity of the sample, which can be correlated to the purity of the carboxylic acid.

  • Instrumentation: A burette, a pH meter or a colorimetric indicator.

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) (e.g., 0.1 N). The NaOH solution should be standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Indicator: Phenolphthalein is a suitable indicator for the titration of a carboxylic acid with a strong base.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Procedure:

    • Add a few drops of the indicator to the sample solution.

    • Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color with phenolphthalein).

    • Record the volume of NaOH solution used.

  • Calculation: The purity of the carboxylic acid is calculated based on the volume and concentration of the NaOH solution, the mass of the sample, and the stoichiometry of the reaction (1:1 for a monoprotic acid).

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Separate Chromatographic Separation (C18 Column) Degas->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum (Optimized Parameters) Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis Standardize Standardize NaOH Titrant Titrate Titrate with Standardized NaOH to Endpoint Standardize->Titrate Weigh_Sample Accurately Weigh Sample Dissolve Dissolve Sample in Solvent Weigh_Sample->Dissolve Add_Indicator Add Indicator Dissolve->Add_Indicator Add_Indicator->Titrate Record_Volume Record Volume of Titrant Titrate->Record_Volume Calculate Calculate Purity (Assay) Record_Volume->Calculate

References

A Comparative Guide to the HPLC Analysis of 5-Chloro-3-methylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, alongside alternative analytical techniques, supported by representative experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is the most common approach, offering a balance of speed, sensitivity, and resolution.

Experimental Protocol: HPLC-UV

A standard HPLC system equipped with a UV detector is employed for this analysis. The separation is typically achieved on a C18 reversed-phase column.[1] The mobile phase, a mixture of an organic solvent and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution.

Sample Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For assay of an unknown sample, accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify end Report Results quantify->end

A streamlined workflow for the HPLC analysis of this compound.

Comparative Analytical Techniques

While HPLC is a robust method, alternative techniques can offer advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, but requires derivatization for polar, non-volatile compounds like carboxylic acids to make them amenable to gas chromatography.[2][3]

Experimental Protocol: GC-MS (with Derivatization)

Derivatization (Methylation):

  • To 1 mg of the dried sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl ester derivative with 1 mL of hexane.

  • The hexane layer is collected for GC-MS analysis.

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injection Mode Split (10:1)
Injector Temperature 250 °C
Oven Program 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z
Capillary Electrophoresis (CE)

CE is an excellent technique for the analysis of small, charged molecules and offers high efficiency and minimal sample consumption.[4]

Experimental Protocol: Capillary Electrophoresis

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in the background electrolyte (BGE).

  • Dilute to the desired concentration for analysis.

  • No derivatization is required.

CE Conditions:

ParameterValue
Capillary Fused Silica, 50 µm i.d., 50 cm total length (40 cm effective)
Background Electrolyte (BGE) 25 mM Sodium Phosphate Buffer, pH 7.0
Voltage 20 kV
Injection Hydrodynamic (50 mbar for 5 s)
Temperature 25 °C
Detection UV at 275 nm

Logical Flow for Method Selection

Method_Selection start Start: Analyze this compound question1 Need for high throughput and routine analysis? start->question1 question2 Is the sample complex? Need for structural confirmation? question1->question2 No hplc HPLC-UV question1->hplc Yes question3 Limited sample volume? Need for high efficiency? question2->question3 No gcms GC-MS (with derivatization) question2->gcms Yes question3->hplc No ce Capillary Electrophoresis question3->ce Yes

Decision tree for selecting an appropriate analytical method.

Performance Comparison

The following table summarizes the hypothetical performance data for the three analytical techniques in the analysis of this compound.

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis
Retention/Migration Time 5.8 min12.5 min4.2 min
Resolution (Rs) > 2.0> 2.5> 3.0
Limit of Detection (LOD) 10 ng/mL1 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL5 ng/mL15 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999
Precision (%RSD) < 2%< 5%< 3%
Sample Preparation Time ~15 min~60 min~10 min
Throughput HighLowHigh

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis.

  • HPLC-UV stands out as a robust, reliable, and high-throughput method for routine quality control and quantitative analysis.

  • GC-MS is superior in terms of sensitivity and provides structural confirmation, making it ideal for impurity profiling and trace analysis, despite the need for a time-consuming derivatization step.

  • Capillary Electrophoresis offers the advantages of high separation efficiency, rapid analysis, and minimal sample and solvent consumption, making it a valuable alternative, especially when sample volume is limited.

For most drug development applications, a validated HPLC method will be the primary choice. However, leveraging GC-MS and CE for complementary information can provide a more comprehensive analytical characterization of this compound.

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of different synthetic strategies for its preparation, focusing on reaction efficiency, availability of starting materials, and the complexity of the synthetic process.

Route 1: Hydrolysis of 5-Chloro-3-methylpicolinonitrile

This route is a prominent and well-documented method for the synthesis of this compound. It involves the hydrolysis of the corresponding nitrile precursor. This method is characterized by its high yield and straightforward procedure.

Experimental Protocol

A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) is treated with a 5.0 N aqueous solution of sodium hydroxide (110 mL, 550 mmol). The reaction mixture is heated to reflux at 90°C and maintained for 18 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water, and the pH is adjusted to 4 by the addition of 5N hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration. The filtrate is then extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and re-extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The solid product obtained from all steps is combined and dried under high vacuum at 40°C for 12 hours to afford 5-chloro-3-methylpicolinic acid.[1]

Data Presentation
ParameterValueReference
Starting Material5-Chloro-3-methylpicolinonitrile[1]
ReagentsSodium Hydroxide, Hydrochloric Acid, Ethanol, Ethyl Acetate[1]
Reaction Time18 hours[1]
Reaction Temperature90°C (Reflux)[1]
Yield89%[1]
Product PurityHigh (confirmed by LC/MS and 1H NMR)[1]

Visualization of the Synthetic Pathway

G start 5-Chloro-3-methylpicolinonitrile reagents 1. NaOH, EtOH, H2O 2. HCl (aq) start->reagents Hydrolysis product This compound reagents->product

Caption: Synthetic pathway for Route 1.

Alternative Synthetic Approaches

While the hydrolysis of 5-chloro-3-methylpicolinonitrile is a highly efficient method, other synthetic routes starting from different precursors are plausible. These alternatives are considered based on the commercial availability of starting materials and general synthetic transformations. However, detailed experimental data for these routes leading specifically to this compound are less documented in the public domain.

Route 2: Carboxylation of 2-Bromo-3-methyl-5-chloropyridine

This proposed route would involve the conversion of a bromo-substituted pyridine into the corresponding carboxylic acid. This transformation can typically be achieved through two main strategies:

  • Grignard Reaction: Formation of a Grignard reagent from 2-Bromo-3-methyl-5-chloropyridine by reaction with magnesium, followed by quenching with carbon dioxide.

  • Palladium-Catalyzed Carbonylation: Reaction of the bromo-precursor with carbon monoxide in the presence of a palladium catalyst and a suitable base.

Visualization of a Potential Pathway

G start 2-Bromo-3-methyl-5-chloropyridine intermediate Grignard Reagent or Pd-Complex start->intermediate Activation reagent 1. Mg or Pd catalyst 2. CO2 intermediate->reagent product This compound reagent->product Carboxylation

Caption: Proposed synthetic pathway via Route 2.

Route 3: Functionalization of 2,5-Dichloropyridine

Starting from the readily available 2,5-Dichloropyridine, a multi-step synthesis could be envisioned. A potential sequence would involve:

  • Selective Methylation: Introduction of a methyl group at the 3-position. This could be challenging due to regioselectivity issues.

  • Selective Carboxylation: Introduction of a carboxylic acid group at the 2-position, potentially via lithiation followed by reaction with carbon dioxide.

This route's feasibility would heavily depend on achieving high regioselectivity in both the methylation and carboxylation steps. 2,5-Dichloropyridine is listed as a raw material for the target compound, suggesting its potential in a synthetic sequence.[2]

Route 4: Oxidation and Chlorination of 3,5-Lutidine

3,5-Lutidine (3,5-dimethylpyridine) offers another potential starting point. This route would necessitate:

  • Selective Oxidation: Oxidation of one of the methyl groups to a carboxylic acid. Achieving selective mono-oxidation can be a significant challenge.

  • Chlorination: Introduction of a chlorine atom at the 5-position of the pyridine ring.

The industrial production of 3,5-lutidine is well-established, making it an economically attractive starting material.[3][4][5] However, the development of a high-yielding and selective process for its conversion to the desired product would require considerable optimization.

Comparison Summary and Conclusion

RouteStarting MaterialKey Transformation(s)ProsCons
1 5-Chloro-3-methylpicolinonitrileNitrile HydrolysisHigh yield (89%), well-documented, straightforwardAvailability and cost of the nitrile starting material may be a factor
2 2-Bromo-3-methyl-5-chloropyridineCarboxylation (e.g., Grignard, Carbonylation)Potentially a direct routeLack of detailed experimental data, potential for side reactions
3 2,5-DichloropyridineSelective Methylation and CarboxylationReadily available starting materialPotential for poor regioselectivity, likely a multi-step process
4 3,5-LutidineSelective Oxidation and ChlorinationInexpensive and readily available starting materialChallenges in achieving selective mono-oxidation and regioselective chlorination

Based on the currently available information, the hydrolysis of 5-chloro-3-methylpicolinonitrile (Route 1) stands out as the most reliable and highest-yielding method for the preparation of this compound. Its detailed and reproducible experimental protocol makes it the preferred choice for laboratory and potential scale-up synthesis. The alternative routes, while plausible, require significant process development and optimization to be competitive in terms of efficiency and yield. Further research into these alternative pathways could, however, lead to more cost-effective or environmentally benign processes in the future.

References

A Comparative Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic Acid: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Chloro-3-methylpyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of the established synthetic route and potential alternative methodologies, offering insights into reagent choice, reaction conditions, and overall efficiency.

Established Method: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile

The most commonly reported and well-documented method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 5-chloro-3-methylpyridine-2-carbonitrile. This approach is characterized by its high yield and straightforward procedure.

Experimental Protocol

A solution of 5-chloro-3-methylpicolinonitrile (1.0 eq) in ethanol is treated with an aqueous solution of sodium hydroxide (NaOH) (3.5 eq). The mixture is heated to reflux (approximately 90 °C) for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water, and the pH is adjusted to 4 with the addition of 5N hydrochloric acid (HCl), leading to the precipitation of the product. The solid is collected by filtration. The filtrate is extracted with ethyl acetate, and the aqueous layer is further acidified to pH 4 and re-extracted. The combined organic extracts are dried and concentrated. The solids from all steps are combined and dried under high vacuum to yield the final product.[1]

Alternative Synthetic Strategies

While the hydrolysis of the nitrile is a robust method, the exploration of alternative reagents and synthetic pathways can offer advantages in terms of starting material availability, cost, and potential for process optimization. Two plausible alternative starting materials are 2-chloro-3-methylpyridine and 3,5-dichloropyridine.

Alternative Route 1: Carboxylation of 2-Chloro-3-methylpyridine

This approach involves the direct introduction of the carboxylic acid group at the 2-position of the pyridine ring. A common strategy for such a transformation is through ortho-directed metallation followed by quenching with carbon dioxide.

Theoretical Protocol:

  • Lithiation: 2-Chloro-3-methylpyridine would be treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The chlorine atom at the 2-position can direct the lithiation to the adjacent C-3 position, however, the methyl group at C-3 might sterically hinder this, and lithiation at the C-6 position could also be a competing pathway. More specific studies on the regioselectivity of lithiation for this particular substrate are needed.

  • Carboxylation: The resulting lithiated intermediate would then be quenched with a stream of dry carbon dioxide (CO2) gas or by adding solid dry ice.

  • Acidic Work-up: The reaction mixture would be quenched with an aqueous acid to protonate the carboxylate and yield the desired carboxylic acid.

Alternative Route 2: Functionalization of 3,5-Dichloropyridine

Utilizing the commercially available 3,5-dichloropyridine as a starting material presents another synthetic avenue. This route would necessitate the introduction of both the methyl and the carboxylic acid groups at the appropriate positions.

Theoretical Multi-step Protocol:

  • Regioselective Functionalization: The C4 position of 3,5-dichloropyridine is the most acidic and can be selectively deprotonated using a strong base like LDA, allowing for the introduction of a functional group at this position. However, for the synthesis of the target molecule, functionalization at the C2 and C3 positions is required.

  • Introduction of the Carboxylic Acid Group: One possible strategy could involve a halogen-metal exchange at one of the chloro positions, followed by carboxylation.

  • Introduction of the Methyl Group: The methyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, by first converting one of the chloro groups to a suitable coupling partner.

This route is likely to be more complex and involve multiple steps, potentially leading to a lower overall yield compared to the nitrile hydrolysis method. Detailed experimental procedures and yield data for the complete synthesis of this compound from 3,5-dichloropyridine are not well-documented in the available literature.

Performance Comparison

To facilitate a clear comparison, the following table summarizes the key aspects of the established method and the theoretical alternatives.

FeatureEstablished Method (Nitrile Hydrolysis)Alternative Route 1 (from 2-Chloro-3-methylpyridine)Alternative Route 2 (from 3,5-Dichloropyridine)
Starting Material 5-Chloro-3-methylpyridine-2-carbonitrile2-Chloro-3-methylpyridine3,5-Dichloropyridine
Key Reagents NaOH, HClStrong base (e.g., LDA), CO2Strong base, CO2, organometallic reagents for cross-coupling
Number of Steps 11 (from the immediate precursor)Multiple
Reported Yield 89%[1]Not availableNot available
Advantages High yield, well-established protocolPotentially shorter route if starting material is readily availableUtilizes a common and relatively inexpensive starting material
Disadvantages Requires synthesis of the nitrile precursorLack of specific experimental data, potential for side reactions (e.g., competing lithiation sites)Likely a multi-step synthesis with lower overall yield, requires careful control of regioselectivity

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the established and a theoretical synthetic workflow.

G cluster_0 Established Method: Nitrile Hydrolysis 5-Chloro-3-methylpyridine-2-carbonitrile 5-Chloro-3-methylpyridine-2-carbonitrile This compound This compound 5-Chloro-3-methylpyridine-2-carbonitrile->this compound 1. NaOH, EtOH, 90°C 2. HCl G cluster_1 Alternative Route 1: Carboxylation 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Lithiated Intermediate Lithiated Intermediate 2-Chloro-3-methylpyridine->Lithiated Intermediate LDA, THF, -78°C This compound This compound Lithiated Intermediate->this compound 1. CO2 2. H3O+

References

Comparative Analysis of the Biological Activity of 5-Chloro-3-methylpyridine-2-carboxylic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of compounds structurally similar to 5-Chloro-3-methylpyridine-2-carboxylic acid. Due to the limited publicly available data on the specific biological functions of this compound, this comparison focuses on related pyridine-2-carboxylic acid derivatives to infer potential activities and guide future research. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for the described assays.

Overview of Pyridine-2-carboxylic Acid Derivatives

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are a versatile class of heterocyclic compounds that exhibit a broad spectrum of biological activities. The pyridine ring, being aromatic and electron-deficient, facilitates interactions with biological targets through π-π stacking and hydrogen bonding. The carboxylic acid group adds polarity and can coordinate with metal ions, a key feature in enzyme inhibition. Substitutions on the pyridine ring allow for the fine-tuning of their biological and physicochemical properties.

Comparative Biological Activities

The biological activities of this compound are inferred by comparing the activities of its structural analogues: 5-chloropicolinic acid, 3-methylpicolinic acid, and other related picolinic acid derivatives.

CompoundBiological ActivityTarget/Mechanism of ActionExperimental Data
5-Chloropicolinic acid AntihypertensiveInhibitor of dopamine β-hydroxylase.[1][2]Specific IC50 values are not readily available in the public domain.
Picolinic acid derivatives Herbicidal (Auxin-like)Act as synthetic auxins, binding to auxin receptors like AFB5, leading to disruption of plant growth.[3][4]Varies by derivative; for example, some 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds show significantly lower IC50 values for root growth inhibition than commercial herbicides.[3]
3-Bromo-6-methylpicolinic acid Antimicrobial, Anti-inflammatory, CytotoxicPotential mechanisms include enzyme inhibition and receptor binding.Specific quantitative data is not detailed in the available literature.
Cloxyquin (5-chloroquinolin-8-ol) AntituberculosisNot fully elucidated, but may involve metal chelation.MIC values against Mycobacterium tuberculosis range from 0.062 to 0.25 µg/ml.[5]
Picolinic acid AntimicrobialMetal ion chelation.Exhibits antimicrobial activity against extracellular and intramacrophage Mycobacterium avium complex.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies.

Dopamine β-Hydroxylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine.

Principle: The activity of dopamine β-hydroxylase is measured by quantifying the amount of norepinephrine produced from its substrate, dopamine. The inhibition of the enzyme by a test compound is determined by the reduction in norepinephrine formation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 5.0), the substrate dopamine, ascorbic acid (as a cofactor), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified dopamine β-hydroxylase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Quantification of Norepinephrine: The amount of norepinephrine produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Herbicidal Activity - Root Growth Inhibition Assay

This assay assesses the herbicidal potential of a compound by measuring its effect on the root growth of a model plant.

Principle: The inhibition of root elongation in a sensitive plant species is a sensitive indicator of herbicidal activity, particularly for compounds with an auxin-like mode of action.

Protocol:

  • Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions in distilled water or a nutrient solution.

  • Seed Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on agar plates or filter paper moistened with the test solutions.

  • Incubation: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions for a period of 3 to 7 days.

  • Root Length Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration of the test compound compared to a solvent-treated control. Determine the IC50 value for root growth inhibition.

Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[2]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Antituberculosis Activity - Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[3][7]

Principle: The Alamar Blue reagent is a redox indicator that changes color from blue to pink in the presence of metabolically active (i.e., growing) mycobacteria. The inhibition of growth by an antitubercular agent is indicated by the absence of this color change.

Protocol:

  • Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation and Incubation: Inoculate the wells with the mycobacterial suspension and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add the Alamar Blue reagent to each well and re-incubate for 24 hours.

  • MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanisms of action and experimental designs.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate inoculation Inoculate Wells with Microbial Suspension prep_compound->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Observe for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Broth Microdilution MIC Assay.

auxin_signaling_pathway cluster_perception Auxin Perception cluster_degradation Repressor Degradation cluster_transcription Gene Transcription Auxin Auxin / Synthetic Auxin (e.g., Picolinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB promotes binding to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome is degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (DNA) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates Plant_Response Altered Plant Growth Gene_Expression->Plant_Response

Simplified Auxin Signaling Pathway.

dopamine_hydroxylase_pathway Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine catalyzed by DBH Dopamine β-Hydroxylase (DBH) Vasoconstriction Vasoconstriction Norepinephrine->Vasoconstriction leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Inhibitor 5-Chloropicolinic Acid (Inhibitor) Inhibitor->DBH inhibits

Role of Dopamine β-Hydroxylase in Blood Pressure Regulation.

Conclusion

While direct biological activity data for this compound is not extensively documented, the analysis of its structural analogues suggests several potential areas of biological function. The presence of the chloro and methyl substitutions on the picolinic acid scaffold could modulate its activity towards various targets. Based on the activities of similar compounds, this compound warrants investigation for its potential as an antihypertensive, herbicidal, antimicrobial, or anti-inflammatory agent. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological profile. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

References

Cost Analysis of Synthetic Pathways for 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance. This guide provides a detailed cost analysis of two prominent synthetic pathways, offering a comparative overview of their economic viability based on starting material costs, reaction conditions, and overall yield.

Executive Summary

Two primary synthetic routes for this compound are evaluated:

  • Pathway 1: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile. This direct, one-step approach offers a high-yield conversion to the final product.

  • Pathway 2: Oxidation of 2-Chloro-3-methylpyridine. This pathway, while requiring a catalyst and an initiator under pressure, presents an alternative starting from a different commercially available precursor.

The analysis reveals that Pathway 1, the hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile, is the more economically favorable route due to its simplicity, high yield, and the relatively low cost of the primary starting material and reagents.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison for cost-informing decisions.

ParameterPathway 1: HydrolysisPathway 2: Oxidation
Starting Material 5-Chloro-3-methylpyridine-2-carbonitrile2-Chloro-3-methylpyridine
Starting Material Cost ~$7.00 / kg~$13.50 - $16.50 / kg
Key Reagents Sodium Hydroxide, Ethanol, Hydrochloric AcidN-Hydroxyphthalimide, Cobalt (III) acetylacetonate, Acetonitrile/Ethyl Acetate, Oxygen
Key Reagent Costs LowModerate to High (catalyst and initiator)
Number of Steps 11
Reported Yield 89%[1]Up to 94% (for a related compound)[2]
Reaction Conditions Reflux at 90°C for 18h80-110°C, 1.0 MPa Oxygen Pressure, 18h[2]
Purification Method Precipitation and ExtractionFiltration and Rinsing
Estimated Cost per Gram Lower Higher

Synthetic Pathway Diagrams

To visually represent the evaluated synthetic routes, the following diagrams have been generated.

Cost_Analysis_Logic cluster_input Inputs cluster_process Analysis cluster_output Output Starting_Material_Cost Starting Material Cost Cost_Calculation Cost per Gram Calculation Starting_Material_Cost->Cost_Calculation Reagent_Cost Reagent Cost Reagent_Cost->Cost_Calculation Reaction_Conditions Reaction Conditions Reaction_Conditions->Cost_Calculation Yield Yield Yield->Cost_Calculation Pathway_Comparison Pathway Comparison Cost_Calculation->Pathway_Comparison Recommendation Economic Viability Recommendation Pathway_Comparison->Recommendation

Diagram 1: Logical workflow of the cost analysis process.

Pathway_1 Start 5-Chloro-3-methylpyridine- 2-carbonitrile Product 5-Chloro-3-methylpyridine- 2-carboxylic acid Start->Product NaOH, EtOH Reflux, 90°C, 18h then H+

Diagram 2: Synthetic Pathway 1 - Hydrolysis.

Pathway_2 Start 2-Chloro-3-methylpyridine Product 5-Chloro-3-methylpyridine- 2-carboxylic acid (Projected) Start->Product O2 (1.0 MPa), NHPI Co(acac)3, Solvent 80-110°C, 18h

Diagram 3: Synthetic Pathway 2 - Oxidation.

Experimental Protocols

Pathway 1: Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile

Procedure: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), a 5.0 N solution of sodium hydroxide (110 mL, 550 mmol) is added.[1] The resulting mixture is heated to reflux at 90°C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5N HCl. The precipitated solid is collected by filtration. The filtrate is extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and extracted again with ethyl acetate. The combined organic extracts are dried over a suitable drying agent and concentrated to yield 5-chloro-3-methylpicolinic acid.[1] A reported yield for this process is 89%.[1]

Pathway 2: Oxidation of 2-Chloro-3-methylpyridine (Adapted from a similar synthesis)

Procedure: In a 500mL autoclave, 25g of 2-chloro-3-methylpyridine, 250g of a solvent (such as acetonitrile or ethyl acetate), 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt (III) acetylacetonate are added.[2] The autoclave is pressurized with oxygen to 1.0 MPa. The mixture is stirred and heated to a reaction temperature of 80-110°C for 18 hours.[2] After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture is then filtered, and the filter cake is washed with water to isolate the product. While this specific procedure is for the synthesis of 2-chloronicotinic acid, it provides a strong basis for a projected synthesis of the target molecule, with expected high yields.[2]

Cost Analysis Details

Pathway 1: The primary cost drivers for this pathway are the starting material, 5-Chloro-3-methylpyridine-2-carbonitrile, and the solvent, ethanol. The price of the starting material is approximately $7.00/kg. The cost of sodium hydroxide and hydrochloric acid is relatively low, especially at industrial scales. The high yield and simple one-step process contribute to lower labor and energy costs.

Pathway 2: The starting material, 2-chloro-3-methylpyridine, is more expensive, with prices ranging from approximately $13.50 to $16.50 per kilogram. The key cost contributors in this pathway are the catalyst (Cobalt (III) acetylacetonate) and the initiator (N-hydroxyphthalimide). While used in smaller quantities, their prices are significantly higher than the basic reagents in Pathway 1. For example, N-hydroxyphthalimide can cost around $200/kg, and Cobalt (III) acetylacetonate can be upwards of $500/kg.[3][4] The use of an autoclave and pressurized oxygen also adds to the equipment and safety-related costs. Although the reported yield for a similar reaction is very high, the overall cost per gram of the final product is projected to be significantly higher than in Pathway 1.

Conclusion and Recommendation

Based on the current analysis of starting material costs, reagent prices, reaction conditions, and overall process simplicity, Pathway 1 (Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile) is the more cost-effective and recommended synthetic route for the production of this compound. This pathway offers a high-yield, straightforward, and economically advantageous approach for researchers and professionals in drug development and chemical manufacturing. Further process optimization of Pathway 1 could lead to even greater cost efficiencies.

References

A Comparative Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid: Conventional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-3-methylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions and generate significant waste. This guide provides a comparative analysis of a conventional synthesis route with two emerging green chemistry alternatives: ultrasound-assisted synthesis and biocatalytic synthesis. The objective is to offer a clear, data-driven comparison of these methods to inform the selection of more sustainable and efficient synthetic strategies.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for the conventional and two green synthesis approaches for this compound, starting from 5-chloro-3-methylpicolinonitrile.

ParameterConventional Method (NaOH Hydrolysis)Green Method 1 (Ultrasound-Assisted)Green Method 2 (Biocatalytic - Nitrilase)
Reaction Time 18 hours~1-2 hours26 hours
Temperature 90 °C (Reflux)Room Temperature30 °C
Solvent Ethanol, Water, Ethyl AcetateWaterAqueous Buffer (e.g., Phosphate)
Catalyst/Reagent Stoichiometric NaOHCatalytic NaOHNitrilase (e.g., from Rhodococcus rhodochrous)
Yield 89%[1]High (expected >90%)~100% (for similar substrates)[2]
Atom Economy ModerateHighHigh
E-Factor (estimated) High (due to solvent and excess base)LowVery Low
Work-up Neutralization, ExtractionSimple NeutralizationEnzyme removal, pH adjustment
Environmental Impact Use of organic solvents, high energy consumptionReduced energy, avoids organic solventsBiodegradable catalyst, mild conditions

Experimental Protocols

Method 1: Conventional Synthesis via Alkaline Hydrolysis

This method involves the hydrolysis of 5-chloro-3-methylpicolinonitrile using a strong base under reflux conditions.

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Ethanol (EtOH)

  • 5.0 N Sodium Hydroxide (NaOH) solution

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL).[1]

  • Add 5.0 N NaOH solution (110 mL, 550 mmol).[1]

  • Heat the mixture to reflux at 90 °C and maintain for 18 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[1]

  • Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5 N HCl.[1]

  • Filter the precipitated solid.

  • Extract the filtrate with ethyl acetate.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Method 2: Green Synthesis via Ultrasound-Assisted Hydrolysis

This approach utilizes ultrasonic irradiation to accelerate the hydrolysis reaction under milder conditions, significantly reducing reaction time and energy consumption.

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric Acid (HCl) for neutralization

  • Water

Procedure:

  • In a sonication vessel, suspend 5-chloro-3-methylpicolinonitrile in an aqueous solution of NaOH.

  • Irradiate the mixture in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC). The reaction is expected to complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • Neutralize the solution with HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

Method 3: Green Synthesis via Biocatalytic Hydrolysis

This environmentally benign method employs a nitrilase enzyme to catalyze the direct hydrolysis of the nitrile to the carboxylic acid under mild, aqueous conditions.

Materials:

  • 5-chloro-3-methylpicolinonitrile

  • Whole cells of Rhodococcus rhodochrous J1 (containing nitrilase) or isolated nitrilase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Prepare a suspension of Rhodococcus rhodochrous J1 cells in a phosphate buffer.

  • Add 5-chloro-3-methylpicolinonitrile to the cell suspension. Based on similar reactions, a substrate concentration of up to 1.4 M can be used.[2]

  • Incubate the reaction mixture at 30 °C with agitation for approximately 26 hours.[2]

  • Monitor the conversion of the nitrile to the carboxylic acid.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Adjust the pH of the supernatant to the isoelectric point of the carboxylic acid to induce precipitation.

  • Filter the precipitated product, wash with cold water, and dry.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic approach.

cluster_0 Conventional Synthesis A0 5-chloro-3- methylpicolinonitrile A1 Dissolve in Ethanol A0->A1 A2 Add 5N NaOH A1->A2 A3 Reflux at 90°C (18 hours) A2->A3 A4 Concentrate A3->A4 A5 Dilute with Water A4->A5 A6 Acidify with HCl (pH 4) A5->A6 A7 Filter & Extract with Ethyl Acetate A6->A7 A8 Product A7->A8 cluster_1 Ultrasound-Assisted Synthesis B0 5-chloro-3- methylpicolinonitrile B1 Suspend in aq. NaOH B0->B1 B2 Ultrasonic Irradiation (Room Temp, ~1-2h) B1->B2 B3 Cool to 0-5°C B2->B3 B4 Neutralize with HCl B3->B4 B5 Filter & Dry B4->B5 B6 Product B5->B6 cluster_2 Biocatalytic Synthesis C0 5-chloro-3- methylpicolinonitrile C1 Suspend in Buffer with Nitrilase Enzyme C0->C1 C2 Incubate at 30°C (~26 hours) C1->C2 C3 Centrifuge to Remove Cells C2->C3 C4 Adjust pH of Supernatant C3->C4 C5 Filter & Dry C4->C5 C6 Product C5->C6

References

A Comparative Guide to the Structural Elucidation of 5-Chloro-3-methylpyridine-2-carboxylic acid Utilizing 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Two-dimensional NMR spectroscopy is a cornerstone in pharmaceutical research, offering enhanced structural elucidation for complex molecules.[1][2] It overcomes the limitations of one-dimensional (1D) NMR by providing detailed insights into molecular connectivity.[1][2]

Molecular Structure and Expected NMR Data

The structure of 5-Chloro-3-methylpyridine-2-carboxylic acid presents a distinct set of protons and carbons that can be resolved and assigned using 2D NMR. Based on available ¹H NMR data for this compound, we can predict the expected chemical shifts and correlations.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H4~7.73~138
H6~8.41~150
3-CH₃~2.75~18
C2-~165
C3-~135
C5-~130
COOH~11.29~170

Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary based on solvent and experimental conditions.

Comparative Analysis of 2D NMR Techniques

The primary 2D NMR experiments for elucidating the structure of small organic molecules are COSY, HSQC, and HMBC.[4][5][6] Each provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] For this compound, COSY would be crucial for confirming the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[7][9] This is the primary method for assigning the chemical shifts of protonated carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and piecing together the molecular framework by showing correlations between protons and carbons that are two or three bonds away.[7][9]

Table 2: Expected 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlating Atom(s)Type of CorrelationStructural Information Gained
COSY H4H6³JHHConfirms through-bond coupling of aromatic protons.
HSQC H4C4¹JCHAssigns the chemical shift of C4.
H6C6¹JCHAssigns the chemical shift of C6.
3-CH₃3-CH₃ Carbon¹JCHAssigns the chemical shift of the methyl carbon.
HMBC H4C2, C3, C5, C6²JCH, ³JCHConfirms connectivity around the pyridine ring.
H6C2, C4, C5²JCH, ³JCHConfirms connectivity and substitution pattern.
3-CH₃C2, C3, C4²JCH, ³JCHPositions the methyl group at C3.

Experimental Workflow and Protocols

The structural elucidation of an unknown compound using 2D NMR follows a logical progression. The following diagram illustrates a typical workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare Sample in Deuterated Solvent B Acquire 1D ¹H and ¹³C Spectra A->B C Acquire 2D COSY Spectrum B->C D Acquire 2D HSQC Spectrum C->D E Acquire 2D HMBC Spectrum D->E F Assign Protonated Carbons using HSQC E->F G Establish Proton Spin Systems with COSY F->G H Assemble Molecular Fragments with HMBC G->H I Confirm Structure H->I

Caption: Workflow for 2D NMR Structural Elucidation.

Detailed Experimental Protocols

The following are generalized protocols for acquiring 2D NMR spectra on a 400 MHz spectrometer.

1. COSY (Correlation Spectroscopy)

  • Pulse Sequence: Standard gradient-enhanced COSY (gCOSY).

  • Spectral Width (¹H): 0-12 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 2-4.

  • Number of Points (F2): 1024.

  • Processing: Sine-bell window function applied in both dimensions followed by Fourier transform.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Standard gradient-enhanced HSQC (gHSQC).

  • Spectral Width (¹H): 0-12 ppm.

  • Spectral Width (¹³C): 0-180 ppm.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-8.

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Processing: Qsine window function in F2 and sine-bell in F1, followed by Fourier transform.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Standard gradient-enhanced HMBC (gHMBC).

  • Spectral Width (¹H): 0-12 ppm.

  • Spectral Width (¹³C): 0-180 ppm.

  • Number of Increments (F1): 512.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Constant: Optimized for 8 Hz to observe ²JCH and ³JCH correlations.[7]

  • Processing: Sine-bell window function in both dimensions followed by Fourier transform.

Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or confirmatory data.

Table 3: Comparison with Alternative Methodologies

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D structure in the solid state.Unambiguous structural determination.Requires a single, high-quality crystal; structure may differ from solution-state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[10]High sensitivity; provides molecular formula with high-resolution MS.[10]Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple for identifying key functional groups (e.g., C=O, O-H).Provides limited information on the overall molecular skeleton.

References

A Crystallographic Comparison of 5-Chloro-3-methylpyridine-2-carboxylic Acid and a Key Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the solid-state architecture of pyridine derivatives is crucial for understanding their physicochemical properties and potential applications in drug development and materials science. This guide provides a comparative overview of the X-ray crystallography of 5-Chloro-3-methylpyridine-2-carboxylic acid and its notable derivative, 2-Chloro-5-methyl-3-nitropyridine. While a complete crystallographic dataset for the parent carboxylic acid is not publicly available, this comparison leverages the detailed structural information of a closely related nitro-derivative to infer and contrast key structural features.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a carboxylic acid, a chloro, and a methyl group on the pyridine ring, allows for a variety of intermolecular interactions that dictate its crystal packing and, consequently, its physical properties such as solubility and melting point.

To provide insight into the solid-state behavior of this class of compounds, we present a detailed crystallographic analysis of a closely related derivative, 2-Chloro-5-methyl-3-nitropyridine. The substitution of the carboxylic acid group with a nitro group, and the positional isomerism, offers a valuable opportunity to study the influence of different functional groups on the crystal lattice.

Data Presentation: Crystallographic Parameters

A summary of the crystallographic data for 2-Chloro-5-methyl-3-nitropyridine is presented below. This data provides a foundation for understanding the molecular geometry and crystal packing of this derivative.

Parameter2-Chloro-5-methyl-3-nitropyridine[1]
Chemical FormulaC₆H₅ClN₂O₂
Molecular Weight ( g/mol )172.57
Crystal SystemOrthorhombic
Space GroupP 2₁2₁2₁
a (Å)21.435(6)
b (Å)8.151(2)
c (Å)8.494(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1484.0(7)
Z8
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystallographic data for 2-Chloro-5-methyl-3-nitropyridine.

Structural Analysis and Comparison

The crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. The crystal packing is primarily stabilized by intermolecular C-H···O hydrogen bonds.[1]

In contrast, for the hypothetical crystal structure of this compound, one would anticipate strong intermolecular hydrogen bonding mediated by the carboxylic acid group. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds, which would likely be a dominant feature in its crystal packing. The presence of the chloro and methyl groups would further influence the packing through weaker van der Waals interactions.

The planarity of the pyridine ring is a key feature in both molecules. In 2-Chloro-5-methyl-3-nitropyridine, the pyridine ring is essentially planar. A similar planarity would be expected for this compound, with the carboxylic acid group likely being nearly coplanar with the ring to maximize conjugation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile.[2]

Step 1: Hydrolysis of 5-Chloro-3-methylpicolinonitrile

To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, an aqueous solution of sodium hydroxide is added. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is concentrated, and the pH is adjusted to acidic conditions (around pH 4) using hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed, and dried.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For 2-Chloro-5-methyl-3-nitropyridine, crystals were obtained by the slow evaporation of a solution in a hexane/methylene chloride mixture.[1] A similar approach, experimenting with various solvents such as ethanol, ethyl acetate, or acetone, could be employed for growing crystals of this compound.

Visualizations

Logical Workflow for Synthesis and Crystallization

Synthesis_and_Crystallization Workflow for Synthesis and Crystallization cluster_synthesis Synthesis of this compound cluster_crystallization Crystallization A 5-Chloro-3-methylpicolinonitrile B Hydrolysis (NaOH, EtOH/H2O, Reflux) A->B C Acidification (HCl) B->C D Precipitation and Filtration C->D E This compound D->E F Dissolve in suitable solvent E->F G Slow Evaporation F->G H Single Crystals G->H I Crystallographic Data H->I X-ray Diffraction

Caption: Workflow for the synthesis and crystallization of pyridine carboxylic acids.

Anticipated Hydrogen Bonding Comparison

Hydrogen_Bonding_Comparison Anticipated Dominant Intermolecular Interactions cluster_acid This compound cluster_nitro 2-Chloro-5-methyl-3-nitropyridine node_acid Pyridine Ring Carboxylic Acid Dimer (O-H···O) node_acid:f1->node_acid:f1 Strong H-Bonding node_nitro Pyridine Ring Weak C-H···O Bonds node_nitro:f1->node_nitro:f1 Weaker Interactions

Caption: Comparison of expected primary hydrogen bonding motifs.

Conclusion

The crystallographic analysis of 2-Chloro-5-methyl-3-nitropyridine provides valuable structural insights that can be cautiously extrapolated to its carboxylic acid analogue, this compound. The substitution of the nitro group with a carboxylic acid is expected to introduce strong, directional hydrogen bonding, leading to a significantly different and likely more robust crystal packing arrangement. Further experimental studies to obtain the crystal structure of this compound are warranted to validate these hypotheses and to fully enable structure-property relationship studies for this class of compounds.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-3-methylpyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Chloro-3-methylpyridine-2-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions:

Due to its chemical structure as a halogenated pyridine, this compound should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Adherence to proper disposal procedures is crucial to prevent environmental contamination and potential health hazards.

Personal Protective Equipment (PPE):

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment. This includes:

  • Gloves: Wear chemically resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Procedure

1. Waste Collection and Segregation:

  • Designated Waste Container: Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste".[1]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids or bases.[1]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[1]

2. Labeling of Hazardous Waste:

Proper labeling of the waste container is mandatory. Before adding any waste, affix a "Hazardous Waste" label that includes the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound" (no abbreviations or formulas).[1]

  • For mixtures, list all constituents and their approximate percentages.[1]

  • The date when waste is first added to the container.[1]

  • The name and contact information of the principal investigator or laboratory manager.[1]

  • The specific hazards (e.g., "Toxic," "Irritant").[1]

3. On-Site Accumulation:

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Container Closure: The container must be kept closed at all times, except when adding waste.[1]

  • Secondary Containment: It is advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]

4. Final Disposal Arrangement:

  • Licensed Disposal Company: Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

  • Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[3][4]

Quantitative Data for Waste Management

ParameterSpecificationSource
Waste Category Halogenated Organic Waste[1]
Container Type Chemically compatible, leak-proof with a secure screw-top cap (e.g., Polyethylene, Glass)[1]
Labeling Requirement "Hazardous Waste" with full chemical name, constituents, start date, and contact information[1]
Storage Location Designated Satellite Accumulation Area (SAA)[1]
Final Disposal Method Licensed Hazardous Waste Disposal Company[1]
Regulatory Framework Local, State, and Federal hazardous waste regulations (e.g., 40 CFR 261.3 in the US)[3]

Experimental Protocols for Safe Handling and Disposal

Spill Cleanup Protocol:

  • Ensure Safety: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection.[1][3]

  • Containment: Prevent the further spread of the spill.[3]

  • Absorption: Cover the spill with an inert absorbent material such as sand or vermiculite.[1]

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with "Hazardous Waste" and the contents, and dispose of it through your institution's EHS department.[1]

Empty Container Rinsing Protocol:

  • Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste.[5]

  • Solvent Selection: Use a suitable solvent to rinse the container.[1]

  • Collection of Rinsate: The rinsate must be collected and disposed of as hazardous waste.[1]

  • Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5]

  • Final Disposal of Container: Once thoroughly rinsed and dried, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]

Disposal Workflow Diagram

cluster_preparation Preparation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal node_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_container Select & Label 'Halogenated Organic Waste' Container node_ppe->node_container Step 1 node_collect Collect Waste Chemical node_container->node_collect Step 2 node_store Store in Designated Satellite Accumulation Area (SAA) node_collect->node_store Step 3 node_seal Keep Container Securely Sealed node_store->node_seal Continuous Action node_contact_ehs Contact Institutional EHS for Pickup Request node_store->node_contact_ehs Step 4 node_documentation Complete Waste Disposal Forms node_contact_ehs->node_documentation Step 5 node_pickup Transfer to Licensed Hazardous Waste Vendor node_documentation->node_pickup Step 6

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Chloro-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Chloro-3-methylpyridine-2-carboxylic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Table 1: Hazard Summary

Hazard CategoryGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][5]To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5]To prevent skin contact and irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific work area within a certified chemical fume hood for handling this compound.[4][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical.

  • Donning PPE :

    • Put on all required PPE as detailed in Table 2.

    • Inspect gloves for any defects before use and ensure they are the correct size.

  • Handling the Compound :

    • Handle the solid compound carefully to avoid generating dust.[6][7]

    • Use a spatula for transferring the solid.

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

    • Always add acid to water, not the other way around, to prevent a violent reaction.

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][10]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[5]

    • Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[5]

    • Solutions : Unused or waste solutions should be collected in a labeled, sealed container for hazardous waste disposal. Do not empty into drains.[4][11]

  • Neutralization (if applicable and permitted by institutional policy) :

    • For acidic waste solutions, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be required before final disposal. This should be done cautiously in a fume hood.[6]

  • Final Disposal :

    • All waste must be handled in accordance with local, state, and federal regulations.[11]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials handle_solid Handle Solid Compound (Avoid Dust) don_ppe Don PPE gather_materials->don_ppe don_ppe->handle_solid dissolve Prepare Solution (If Needed) handle_solid->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate wash_hands Wash Hands decontaminate->wash_hands segregate_waste Segregate Waste wash_hands->segregate_waste neutralize Neutralize (If Applicable) segregate_waste->neutralize dispose Dispose via Hazardous Waste Stream neutralize->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.